Sulfoacetaldehyde
描述
Structure
3D Structure
属性
CAS 编号 |
32797-12-9 |
|---|---|
分子式 |
C2H4O4S |
分子量 |
124.12 g/mol |
IUPAC 名称 |
2-oxoethanesulfonic acid |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |
InChI 键 |
JTJIXCMSHWPJJE-UHFFFAOYSA-N |
SMILES |
C(C=O)S(=O)(=O)O |
规范 SMILES |
C(C=O)S(=O)(=O)O |
其他CAS编号 |
32797-12-9 |
同义词 |
sulfoacetaldehyde |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoacetaldehyde, also known as 2-oxoethanesulfonic acid, is a reactive aldehyde and an organosulfonate that plays a crucial role as a metabolic intermediate in various biological pathways. Its unique bifunctional nature, possessing both a highly reactive carbonyl group and a strongly acidic sulfonate moiety, dictates its chemical behavior and biological significance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and environmental science who are investigating the role of this compound in biological systems or exploring its potential as a synthetic building block.
Chemical Identity and Physical Properties
This compound is a simple, yet chemically significant, organic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Oxoethanesulfonic acid | [1] |
| Synonyms | This compound, 2-Sulfoacetaldehyde | [1] |
| CAS Number | 32797-12-9 | [1][2] |
| Molecular Formula | C₂H₄O₄S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| Canonical SMILES | C(C=O)S(=O)(=O)O | [1] |
| InChI Key | JTJIXCMSHWPJJE-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.603 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 0.68 ± 0.50 | [2] |
Synthesis of this compound
The chemical synthesis of this compound can be challenging due to the inherent reactivity of the aldehyde functional group. While no detailed, high-yield chemical synthesis protocols are readily available in the literature, its preparation can be approached through several synthetic strategies.
One potential route involves the controlled oxidation of a suitable precursor, such as isethionaldehyde (2-hydroxyethanesulfonic acid aldehyde). Another conceptual approach is the hydrolysis of a protected form of this compound, such as 2,2-diethoxyethanesulfonic acid.
A plausible synthetic pathway, adapted from the synthesis of related amino-sulfonic acids, could involve the reaction of a protected haloacetaldehyde, such as bromoacetaldehyde (B98955) diethyl acetal, with sodium sulfite (B76179) to introduce the sulfonate group, followed by acidic hydrolysis to deprotect the aldehyde.
Illustrative Synthetic Workflow:
Caption: Conceptual workflow for the chemical synthesis of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonate group. This makes it highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
This compound readily undergoes nucleophilic addition reactions at the carbonyl group. Common nucleophiles such as alcohols, amines, and thiols are expected to react to form hemiacetals, imines (Schiff bases), and hemithioacetals, respectively. The electron-withdrawing sulfonate group polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to simple aliphatic aldehydes.
Stability
This compound is known to be unstable, particularly at high and low pH values. While quantitative kinetic data on its decomposition are scarce, it has been observed to have a shorter half-life under both acidic and basic conditions. The decomposition of sulfonated compounds can be complex, and in the case of this compound, may involve aldol-type condensation reactions, oxidation to sulfoacetic acid, or desulfonation under harsh conditions. The thermal stability of its salts, such as sodium this compound, is also a consideration, as the thermal decomposition of sodium salts of sulfonic acids can occur at elevated temperatures.
Spectroscopic Properties
Detailed experimental spectroscopic data for pure this compound are not widely published. However, based on the known spectroscopic properties of aldehydes and organosulfonates, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region, typically between δ 9-10 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate group would likely resonate as a multiplet further upfield.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The methylene carbon (CH₂) would be shifted downfield due to the influence of the adjacent sulfonate group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
S=O stretch (sulfonate): Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).
-
O-H stretch (sulfonic acid): A broad absorption in the region of 2500-3300 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
Aliphatic aldehydes typically exhibit a weak n → π* absorption band in the UV region around 280-300 nm. The presence of the sulfonate group is not expected to significantly shift this absorption into the visible range.
Biological Significance and Enzymatic Reactions
This compound is a key intermediate in the microbial degradation of taurine (B1682933) and sulfoacetate.[3] Several enzymes have been identified that catalyze reactions involving this compound, and their kinetic parameters have been studied.
Key Enzymes and Reactions
| Enzyme | EC Number | Reaction | Km for this compound | Reference |
| This compound dehydrogenase (acylating) | 1.2.1.- | Sulfoacetyl-CoA + NADPH + H⁺ ⇌ this compound + Coenzyme A + NADP⁺ | - | [3] |
| This compound dehydrogenase | 1.2.1.73 | This compound + NAD⁺ + H₂O ⇌ Sulfoacetate + NADH + H⁺ | - | [3] |
| This compound sulfo-lyase | 4.4.1.12 | This compound + H₂O ⇌ Acetate (B1210297) + Sulfite | 5.0 mM | [4] |
| Isethionate dehydrogenase | 1.1.1.- | Isethionate + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺ | - | [3] |
Signaling Pathway of this compound Metabolism:
Caption: Metabolic pathways involving this compound as a central intermediate.
Experimental Protocols
Enzymatic Assay for this compound Sulfo-lyase
This protocol is based on the method described for the characterization of this compound sulfo-lyase.[4]
Principle: The enzyme catalyzes the cleavage of this compound to acetate and sulfite. The production of sulfite can be quantified.
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Thiamine (B1217682) pyrophosphate (TPP)
-
This compound solution (substrate)
-
Enzyme preparation (cell extract or purified enzyme)
-
Sulfite detection reagent (e.g., Ellman's reagent or a colorimetric sulfite assay kit)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, and TPP.
-
Pre-incubate the enzyme preparation in the reaction mixture to ensure activation.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of sulfite produced using a suitable detection method.
-
Run appropriate controls (e.g., no enzyme, no substrate) to account for background levels.
Workflow for a Generic Enzymatic Assay:
Caption: A generalized workflow for determining enzyme activity with this compound.
Conclusion
This compound is a molecule of significant interest due to its role in microbial metabolism and its potential as a reactive chemical intermediate. Its properties are defined by the interplay between the aldehyde and sulfonate functional groups. This guide has summarized the current knowledge of its chemical properties, highlighting areas where further research is needed, particularly in the development of robust chemical synthesis routes and the acquisition of comprehensive, quantitative data on its stability and spectroscopic characteristics. A deeper understanding of the chemistry of this compound will undoubtedly facilitate future research into its biological functions and synthetic applications.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 3. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfoacetaldehyde structure and chemical formula
An In-depth Technical Guide to Sulfoacetaldehyde
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound, systematically named 2-oxoethanesulfonic acid, is an organosulfonic acid and an alpha-CH2-containing aldehyde.[1] It plays a crucial role as an intermediate in the microbial degradation of various organosulfonates.[2][3]
-
IUPAC Name: 2-oxoethanesulfonic acid[1]
-
Synonyms: 2-Sulfoacetaldehyde, Ethanesulfonic acid, 2-oxo-[1]
The chemical structure of this compound is depicted below.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 124.12 g/mol | [1][6] |
| Density | 1.603 g/cm³ | [6] |
| Refractive Index | 1.48 | [6] |
| Predicted pKa | 0.68 ± 0.50 | [6] |
| Monoisotopic Mass | 123.98303 Da | [5] |
| Predicted XlogP | -1.4 | [5] |
Biological Significance and Metabolic Pathways
This compound is a key metabolic intermediate in the bacterial degradation of C2 sulfonates such as sulfoacetate, isethionate, and taurine (B1682933).[2] In organisms like Cupriavidus necator H16, these pathways converge at the formation of this compound.[2][3] The degradation of sulfoacetate to this compound proceeds via the formation of sulfoacetyl-CoA, a process that requires a significant initial energy input.[2]
The metabolic convergence is illustrated in the following pathway diagram.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Enzyme Assay for this compound Dehydrogenase (Acylating) (SauS)
This protocol describes the spectrophotometric assay for the activity of SauS, which catalyzes the reverse reaction of this compound-dependent reduction of NADP⁺.[2][3]
Workflow:
Reaction Mixture (final volume of 1 ml):
-
Buffer: 50 µmol of Tris/HCl, pH 9.0, containing 5 mM MgCl₂
-
Cofactor: 1 µmol of NADP⁺
-
Substrate 1: 3 µmol of this compound
-
Substrate 2: 0.5 µmol of CoA
-
Enzyme: 1–100 µg of protein (purified SauS)
Procedure:
-
Combine the buffer, NADP⁺, this compound, and CoA in a cuvette.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the reduction of NADP⁺ by measuring the increase in absorbance at 365 nm using a spectrophotometer.
-
The reaction should be linear for at least 1 minute.[2]
Quantitative Enzymatic Determination of this compound
This method allows for the quantification of this compound and its bisulfite addition complex in biological samples.[7]
Principle:
The assay utilizes the NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris. The enzyme catalyzes the oxidation of this compound to sulfoacetate, with the concomitant reduction of NAD⁺ to NADH. The amount of NADH produced, measured spectrophotometrically at 340 nm, is stoichiometric with the initial amount of this compound.
Experimental Details:
While the specific reaction mixture is not detailed in the provided sources, a typical assay would involve:
-
A suitable buffer system (e.g., Tris-HCl or phosphate buffer).
-
A known concentration of NAD⁺.
-
The sample containing an unknown quantity of this compound.
-
A calibrated amount of this compound dehydrogenase.
-
The reaction progress is monitored by the increase in absorbance at 340 nm due to NADH formation.
This method was successfully used to demonstrate the stoichiometric release of this compound from taurine by Acinetobacter calcoaceticus SW1.[7]
Purification and Assay of this compound Sulfo-lyase (Xsc)
This enzyme, dependent on thiamine (B1217682) pyrophosphate (TPP), catalyzes the decomposition of this compound into sulfite and acetate (B1210297).[8]
Enzyme Activity Assay:
-
Principle: The assay measures the formation of a bisulfite adduct with benzaldehyde.
-
Requirements: The enzyme requires TPP and Mg²⁺ for activity. A preincubation step with these cofactors is necessary for maximum activity.
-
Inhibitors: The reaction is inhibited by ρ-chloromercuribenzoate, EDTA, and one of its products, sulfite.[8]
Purification:
The enzyme was purified 14-fold from extracts of bacteria grown on taurine, achieving apparent homogeneity. The molecular weight was estimated to be 85,000 by gel filtration.[8]
References
- 1. 2-Oxoethanesulfonic acid | C2H4O4S | CID 160226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (32797-12-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. PubChemLite - this compound (C2H4O4S) [pubchemlite.lcsb.uni.lu]
- 6. Cas 32797-12-9,this compound | lookchem [lookchem.com]
- 7. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Sulfoacetaldehyde in Marine Bacterial Sulfur Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde, a key metabolic intermediate, occupies a pivotal position in the intricate web of organosulfur compound degradation by marine bacteria. Its transient nature belies its significance as a central hub in the catabolism of several abundant marine sulfonates, including taurine (B1682933), isethionate, and sulfoacetate. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine bacteria, detailing the metabolic pathways it participates in, the enzymes responsible for its transformation, and the experimental protocols for its detection and quantification. A particular focus is placed on members of the ecologically significant Roseobacter clade, which are prominent players in marine sulfur cycling.
Data Presentation: Quantitative Insights into this compound Metabolism
While direct measurements of intracellular this compound concentrations in marine bacteria are scarce in published literature due to its reactive nature and rapid turnover, quantitative data on the activity of enzymes involved in its metabolism provide valuable insights into the metabolic flux through this intermediate. The following tables summarize key quantitative data related to this compound metabolism from cited studies.
Table 1: Stoichiometric Release of this compound during Taurine Degradation
| Bacterial Strain | Substrate | Product | Molar Ratio (Product/Substrate) | Reference |
| Acinetobacter calcoaceticus SW1 | Taurine | This compound | Stoichiometric (approx. 1:1) | [1][2] |
Table 2: Kinetic Properties of this compound Dehydrogenase (acylating) (SauS) from Cupriavidus necator H16 *
| Substrate | Apparent Km (µM) |
| This compound | 330 |
| NADP⁺ | 64 |
| CoA | 102 |
| Note: While C. necator H16 is a soil bacterium, this data provides valuable kinetic parameters for a key enzyme in this compound metabolism that has homologs in marine bacteria.[3] |
Metabolic Pathways Involving this compound
This compound serves as a critical junction in the degradation pathways of several C2 and C3 sulfonates. Marine bacteria have evolved sophisticated enzymatic machinery to channel these compounds through this compound, ultimately liberating sulfite (B76179) which can be assimilated or used as an electron acceptor.
Taurine Degradation
Taurine (2-aminoethanesulfonate) is an abundant osmolyte in marine environments.[4] Its degradation to this compound can proceed via two primary routes:
-
Taurine Dehydrogenase (Tdh): This enzyme catalyzes the oxidative deamination of taurine to this compound.
-
Taurine:Pyruvate Aminotransferase (Tpa): This enzyme transfers the amino group from taurine to pyruvate, yielding this compound and alanine.
Isethionate Degradation
Isethionate (2-hydroxyethanesulfonate) can be oxidized by isethionate dehydrogenase to produce this compound.
Sulfoacetate Degradation
Sulfoacetate is activated to sulfoacetyl-CoA, which is then reduced to this compound by a this compound dehydrogenase.[3]
Fate of this compound
Once formed, this compound is primarily catabolized by This compound acetyltransferase (Xsc) . This key enzyme catalyzes the phosphorolytic cleavage of this compound into acetyl phosphate (B84403) and sulfite.[5][6] The acetyl phosphate can then enter central carbon metabolism, while the sulfite can be oxidized to sulfate (B86663) or assimilated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for the analysis of this compound.
Metabolic Pathways
Experimental Workflows
References
- 1. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical Diversity and Biochemical Transformation of Biogenic Organic Sulfur in the Ocean [frontiersin.org]
- 5. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Sulfoacetaldehyde: A Linchpin in Microbial Taurine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde, a reactive sulfur-containing aldehyde, has emerged as a critical intermediate in the microbial metabolism of taurine (B1682933), one of the most abundant organosulfonates in the biosphere. Its discovery and characterization have unveiled diverse metabolic strategies employed by bacteria to utilize taurine as a source of carbon, nitrogen, and sulfur. This technical guide provides a comprehensive overview of the discovery of this compound in these pathways, detailing the key enzymes, their quantitative characteristics, and the experimental protocols used for their study. This information is crucial for researchers in microbiology, enzymology, and drug development, as targeting these unique metabolic pathways could offer novel therapeutic strategies.
The Central Role of this compound in Taurine Degradation
The journey of taurine degradation in many bacteria begins with its conversion to this compound. This initial step is primarily catalyzed by aminotransferases that shuttle the amino group from taurine to an acceptor molecule. Once formed, this compound stands at a metabolic crossroads, subject to two principal fates: desulfonation or reduction.
-
Desulfonation Pathway: In this route, the carbon-sulfur bond of this compound is cleaved to release sulfite, a critical step for sulfur assimilation. The carbon backbone is then channeled into central metabolism, typically as acetyl-phosphate.
-
Reduction Pathway: Alternatively, this compound can be reduced to isethionate (2-hydroxyethanesulfonate). In some organisms, isethionate is a terminal waste product, effectively a detoxification mechanism for the reactive aldehyde. In others, isethionate can be further metabolized.
The discovery of these pathways and the enzymes that govern them has been pivotal in understanding the biogeochemical cycling of sulfur and the adaptation of gut microbiota to the host environment.
Key Enzymes in this compound Metabolism
The metabolic fate of this compound is dictated by a suite of specialized enzymes. The discovery and characterization of these proteins have been central to elucidating the pathways of taurine degradation.
Taurine Aminotransferases: The Gateway to this compound
The initial and often rate-limiting step in many taurine degradation pathways is the transamination of taurine to produce this compound.
-
Taurine:pyruvate aminotransferase (Tpa): This enzyme catalyzes the transfer of the amino group from taurine to pyruvate, yielding L-alanine and this compound.[1] It has been characterized in the anaerobic bacterium Bilophila wadsworthia.[2][3]
-
Taurine:2-oxoglutarate aminotransferase (Toa): This aminotransferase utilizes 2-oxoglutarate as the amino group acceptor, producing glutamate (B1630785) and this compound.[2][4][5] This enzyme is found in various bacteria, including Klebsiella oxytoca and Chromohalobacter salexigens.[2][5]
This compound Acetyltransferase (Xsc): The Desulfonating Engine
A key enzyme in the desulfonation pathway is this compound acetyltransferase (Xsc), which catalyzes the phosphorolytic cleavage of this compound.
This enzyme was first purified and characterized from Alcaligenes defragrans (now Castellaniella defragrans).[6][7][8] It requires phosphate (B84403), thiamine (B1217682) diphosphate (B83284) (TPP), and Mg²⁺ for its activity.[6][7] The reaction yields acetyl phosphate and sulfite.[6][7]
This compound Reductases: Detoxification and Beyond
The reduction of the reactive this compound to the more stable isethionate is a crucial detoxification step in many bacteria. Several non-homologous this compound reductases have been identified.
-
IsfD (NADPH-dependent): This reductase, a member of the short-chain dehydrogenase/reductase (SDR) family, utilizes NADPH to reduce this compound to isethionate.[9][10][11] It has been studied in Klebsiella oxytoca.[9][10][11]
-
SarD and TauF (NADH/NADPH-dependent): These reductases belong to the metal-dependent alcohol dehydrogenase superfamily and are found in human gut bacteria like Bilophila wadsworthia and Bifidobacterium kashiwanohense, respectively.[4][12]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism, providing a basis for comparative analysis and modeling of these pathways.
Table 1: Kinetic Parameters of Taurine Aminotransferases
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·s⁻¹) or kcat (s⁻¹) | Reference(s) |
| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 | 1.20 | [2][3][6][7] |
| Pyruvate | 0.82 | 0.17 | [2][3][6][7] |
Table 2: Kinetic Parameters of this compound Acetyltransferase
| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |
| This compound acetyltransferase (Xsc) | Castellaniella defragrans | This compound | 2.1 | [13] |
| Phosphate | 6.4 | [13] | ||
| Thiamine pyrophosphate | 0.0022 | [13] |
Table 3: Kinetic Parameters of this compound Reductases
| Enzyme | Organism | Reaction | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| IsfD | Klebsiella oxytoca | Reduction | This compound | 0.025 | 0.1 | 4000 | [9] |
| NADPH | 0.022 | - | - | [9] | |||
| Oxidation | Isethionate | 50.8 | 0.15 | 2.9 | [9] | ||
| NADP⁺ | 0.0116 | - | - | [9] | |||
| BkTauF | Bifidobacterium kashiwanohense | Reduction | This compound | 0.50 | 22.83 | 4.61 x 10⁴ | [12] |
| NADH | 0.06 | 18.67 | 3.01 x 10⁵ | [12] | |||
| NADPH | 0.73 | 18.99 | 2.62 x 10⁴ | [12] | |||
| Oxidation | Isethionate | 4.44 | 0.97 | 2.18 x 10² | [12] | ||
| NAD⁺ | 0.08 | 1.30 | 1.58 x 10⁴ | [12] | |||
| NADP⁺ | 0.77 | 0.80 | 1.03 x 10³ | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound metabolism.
Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans**
The following table outlines the purification scheme for Xsc, which resulted in an 11-fold purification and a yield of 31%.[1][8][14]
Table 4: Purification of this compound Acetyltransferase (Xsc)
| Purification Step | Total Protein (mg) | Total Activity (µkat) | Specific Activity (µkat/mg) | Yield (%) | Fold Purification |
| Crude Extract | 210 | 1.7 | 0.0081 | 100 | 1 |
| Q-Sepharose | 38 | 0.91 | 0.024 | 54 | 3 |
| Phenyl-Sepharose | 6.9 | 0.53 | 0.077 | 31 | 9.5 |
| Superdex 200 | 6.0 | 0.53 | 0.088 | 31 | 11 |
Protocol Details:
-
Cell Lysis: Cells are resuspended in buffer and disrupted by passage through a French pressure cell.[1]
-
Anion Exchange Chromatography: The crude extract is applied to a Q-Sepharose column and eluted with a salt gradient.[1]
-
Hydrophobic Interaction Chromatography: The active fractions are pooled and applied to a Phenyl-Sepharose column, followed by elution.[1]
-
Gel Filtration Chromatography: The final purification step is performed using a Superdex 200 gel filtration column.[1]
Spectrophotometric Assay for this compound Reductase Activity
This assay measures the activity of this compound reductase by monitoring the change in absorbance of NADH or NADPH at 340 nm.
Principle: The oxidation of NADH to NAD⁺ or NADPH to NADP⁺ during the reduction of this compound to isethionate, or the reverse reaction, leads to a decrease or increase in absorbance at 340 nm, respectively.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.5 for reduction; 50 mM CAPSO, pH 10.0 for oxidation)[2]
-
This compound solution
-
Isethionate solution
-
NADH or NADPH solution
-
NAD⁺ or NADP⁺ solution
-
Purified this compound reductase enzyme
Procedure for this compound Reduction:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NADH or NADPH (e.g., 0.5 mM), and varying concentrations of this compound (e.g., 0-2.3 mM).[2]
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine Michaelis-Menten parameters, repeat the assay with a fixed, saturating concentration of this compound and varying concentrations of the nucleotide cofactor.[2]
LC-MS Detection of this compound
This method allows for the sensitive detection and quantification of this compound in biological samples after derivatization.
Principle: this compound, being a volatile aldehyde, is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. This derivative is then separated by liquid chromatography and detected by mass spectrometry.[2][15][16]
Reagents:
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Derivatization: Mix the sample containing this compound with the DNPH solution and incubate to allow for the formation of the this compound-DNPH derivative.[2][15]
-
LC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Elute the components using a gradient of acetonitrile and water containing formic acid.[15]
-
MS Detection: Analyze the eluent using a mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the this compound-DNPH derivative.[15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.
Conclusion
The discovery of this compound as a key intermediate has fundamentally shaped our understanding of microbial taurine metabolism. The characterization of the enzymes that produce and consume this reactive aldehyde has revealed a fascinating diversity of biochemical strategies for nutrient acquisition and detoxification. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further explore these pathways. A deeper understanding of this compound metabolism not only enhances our knowledge of microbial physiology and biogeochemistry but also opens avenues for the development of novel therapeutics targeting the unique metabolic capabilities of microorganisms, including those within the human gut microbiome. The continued investigation into these pathways promises to yield further insights into the intricate interplay between microbes and their environments.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kops.uni-konstanz.de]
- 4. Identification and characterization of a new this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and structural investigation of taurine:2-oxoglutarate aminotransferase from Bifidobacterium kashiwanohense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. Biochemical and structural investigation of this compound reductase from Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Sulfoacetaldehyde: A Linchpin in Bacterial Taurine Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (B1682933), a β-amino sulfonic acid, is one of the most abundant organic solutes in animal tissues and plays a crucial role in various physiological processes. In the microbial world, this ubiquitous compound serves as a valuable source of carbon, nitrogen, and sulfur. The degradation of taurine by diverse bacterial species converges on a key intermediate: sulfoacetaldehyde. The metabolic fate of this compound varies among different microorganisms, highlighting a fascinating diversity of enzymatic strategies for the catabolism of this central metabolite. This technical guide provides a comprehensive overview of the enzymatic pathways involved in taurine degradation with a focus on the generation and subsequent conversion of this compound. It includes quantitative data on key enzymes, detailed experimental protocols, and visual representations of the metabolic pathways.
Taurine Degradation Pathways Converging on this compound
The initial step in many bacterial taurine degradation pathways is the conversion of taurine to this compound. This is primarily achieved through two distinct enzymatic reactions:
-
Oxidative Deamination: In some bacteria, taurine is oxidized to this compound with the concomitant release of ammonia. This reaction is catalyzed by taurine dehydrogenase (TauXY) , a membrane-associated enzyme that couples the oxidation of taurine to the reduction of an electron acceptor, such as cytochrome c.
-
Transamination: A more widespread strategy involves the transfer of the amino group from taurine to an α-keto acid acceptor, most commonly pyruvate (B1213749) or α-ketoglutarate. This reaction is catalyzed by a taurine aminotransferase .
-
Taurine:pyruvate aminotransferase (Tpa) transfers the amino group from taurine to pyruvate, yielding this compound and L-alanine.
-
Taurine-α-ketoglutarate aminotransferase (Tua) utilizes α-ketoglutarate as the amino acceptor, producing this compound and glutamate.
-
In some microorganisms, such as Escherichia coli, taurine can be desulfonated by taurine dioxygenase (TauD) to yield aminoacetaldehyde and sulfite, representing an alternative pathway that bypasses this compound as a direct intermediate from taurine deamination.
The Metabolic Fates of this compound
Once formed, this compound stands at a metabolic crossroads and can be channeled into several distinct pathways depending on the bacterial species and the metabolic context:
-
Desulfonation to Acetyl-Phosphate: In organisms like Cupriavidus necator and Alcaligenes defragrans, this compound is cleaved by This compound acetyltransferase (Xsc or SauE) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the phosphorolytic cleavage of this compound to yield acetyl-phosphate and sulfite. The acetyl-phosphate can then be converted to acetyl-CoA by phosphate (B84403) acetyltransferase (Pta), feeding into central carbon metabolism.[1][2]
-
Reduction to Isethionate: In some bacteria, this compound is reduced to isethionate (2-hydroxyethanesulfonate) by This compound reductase (SauD or IsfD) . This reaction is typically dependent on NADH or NADPH as the reducing equivalent. Isethionate can then be further metabolized or excreted.
-
Oxidation to Sulfoacetate: this compound can be oxidized to sulfoacetate by This compound dehydrogenase (SafD) . This NAD(P)+-dependent reaction is another route for processing this key intermediate.
The following diagrams illustrate these key pathways in different bacterial species.
Taurine Degradation in Cupriavidus necator H16
Taurine Degradation in Bilophila wadsworthia
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for some of the key enzymes involved in the metabolism of this compound and its precursors.
| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference |
| Taurine:pyruvate Aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 mM | 1.20 nmol/s | [1][3] |
| Pyruvate | 0.82 mM | 0.17 nmol/s | [1][3] | ||
| N-acetyltaurine amidohydrolase (NaaS) | Cupriavidus necator H16 | N-acetyltaurine | 9.4 mM | - | [1] |
Note: Further quantitative data for other key enzymes such as this compound Acetyltransferase (Xsc) were not explicitly found in the searched literature.
Experimental Protocols
This section provides detailed methodologies for the purification and assay of key enzymes in the taurine degradation pathway.
Protocol 1: Purification of Taurine:pyruvate Aminotransferase (Tpa) from Bilophila wadsworthia
This protocol is based on the method described by Laue and Cook (2000).[4]
1. Cell Growth and Harvest:
-
Grow Bilophila wadsworthia RZATAU (DSM 11045) in an anoxic mineral-salts medium supplemented with 12 mM taurine and 80 mM formate.
-
Harvest cells in the late exponential phase by centrifugation.
-
Store the cell paste at -20°C until use.
2. Preparation of Cell-Free Extract:
-
Resuspend the thawed cell paste in 50 mM Tris-HCl buffer (pH 7.8) containing 2 mM dithiothreitol (B142953) and 10 µM pyridoxal (B1214274) 5'-phosphate.
-
Disrupt the cells by French press (or sonication).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.
-
The resulting supernatant is the crude cell-free extract.
3. Chromatographic Purification:
-
Step 1: Anion Exchange Chromatography (DEAE-Sepharose)
-
Load the crude extract onto a DEAE-Sepharose column pre-equilibrated with the Tris-HCl buffer.
-
Wash the column with the same buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.
-
Collect fractions and assay for Tpa activity.
-
-
Step 2: Hydrophobic Interaction Chromatography (Phenyl-Sepharose)
-
Pool the active fractions from the DEAE-Sepharose column and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Tris-HCl buffer containing 1 M ammonium sulfate.
-
Elute the proteins with a decreasing linear gradient of ammonium sulfate (1-0 M).
-
Collect fractions and assay for Tpa activity.
-
-
Step 3: Gel Filtration Chromatography (Superdex 200)
-
Concentrate the active fractions from the Phenyl-Sepharose column.
-
Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with Tris-HCl buffer containing 150 mM NaCl.
-
Elute with the same buffer.
-
Collect fractions and assay for Tpa activity.
-
4. Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to assess purity. The Tpa from B. wadsworthia has an apparent molecular mass of 51 kDa.[3]
Protocol 2: Assay for Taurine:pyruvate Aminotransferase (Tpa) Activity
This assay measures the formation of alanine from taurine and pyruvate.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.5)
-
10 mM Taurine
-
5 mM Pyruvate
-
10 µM Pyridoxal 5'-phosphate
-
Enzyme sample (purified Tpa or cell-free extract)
-
2. Assay Procedure:
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid or by heat inactivation).
-
Remove the precipitated protein by centrifugation.
3. Quantification of Alanine:
-
Quantify the amount of L-alanine produced using a suitable method, such as:
-
HPLC with pre-column derivatization: Derivatize the amino acids in the supernatant with a fluorescent reagent (e.g., o-phthaldialdehyde, OPA) and separate and quantify by reverse-phase HPLC with fluorescence detection.
-
Enzymatic assay: Use a coupled enzyme assay with alanine dehydrogenase, monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.
-
4. Calculation of Activity:
-
Calculate the rate of alanine formation from a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of alanine per minute under the specified conditions.
Protocol 3: Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans
This protocol is based on the method described by Ruff et al. (2003).[5][6]
1. Cell Growth and Harvest:
-
Grow Alcaligenes defragrans NKNTAU with taurine as the carbon and nitrogen source and nitrate (B79036) as the electron acceptor.
-
Harvest cells and prepare a cell-free extract as described in Protocol 1.
2. Chromatographic Purification:
-
Step 1: Anion Exchange Chromatography (Q-Sepharose)
-
Load the crude extract onto a Q-Sepharose column.
-
Elute with a salt gradient to separate proteins based on charge.
-
-
Step 2: Hydrophobic Interaction Chromatography
-
Subject the active fractions to hydrophobic interaction chromatography.
-
-
Step 3: Gel Filtration Chromatography
-
Perform a final polishing step using gel filtration chromatography to obtain a highly purified enzyme.
-
3. Purity Assessment:
-
Assess the purity of the final enzyme preparation by SDS-PAGE. The subunit molecular mass of Xsc from A. defragrans is approximately 63-65 kDa.[6]
Protocol 4: Assay for this compound Acetyltransferase (Xsc) Activity
This assay measures the formation of acetyl phosphate from this compound and phosphate.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM this compound
-
1 mM Thiamine pyrophosphate (TPP)
-
5 mM MgCl₂
-
Enzyme sample
-
2. Assay Procedure:
-
Incubate the reaction at 30°C.
-
Stop the reaction at different time points.
3. Quantification of Acetyl Phosphate:
-
Quantify the acetyl phosphate formed using one of the following methods:
-
Coupled enzyme assay: In the presence of added CoA and phosphate acetyltransferase (Pta), the acetyl phosphate formed is converted to acetyl-CoA. The formation of acetyl-CoA can be monitored by coupling it to the reaction catalyzed by citrate (B86180) synthase and measuring the decrease in oxaloacetate concentration or the formation of citrate.
-
Hydroxylamine (B1172632) assay: Acetyl phosphate reacts with hydroxylamine at alkaline pH to form acetyl-hydroxamate, which forms a colored complex with ferric ions in an acidic solution that can be measured spectrophotometrically.
-
Conclusion
This compound is a pivotal intermediate in the bacterial degradation of taurine, connecting the initial deamination or transamination of taurine to various downstream metabolic fates. The diversity of enzymes that act on this compound, including acetyltransferases, reductases, and dehydrogenases, underscores the metabolic versatility of microorganisms in utilizing organosulfonates. The data and protocols presented in this guide offer a valuable resource for researchers investigating sulfur metabolism, enzyme mechanisms, and the intricate biochemical pathways that govern the biogeochemical sulfur cycle. Further research into the kinetics and regulation of these enzymes will undoubtedly provide deeper insights into the microbial strategies for nutrient acquisition and energy conservation.
References
- 1. Molecular genetics and biochemistry of N-acetyltaurine degradation by Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfoacetaldehyde CAS number and molecular weight
An In-depth Technical Guide to Sulfoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an organosulfonic acid, is a key intermediate in the microbial metabolism of various sulfonated compounds. Its position at the convergence of several degradative pathways, including those for taurine (B1682933), isethionate, and sulfoacetate, makes it a molecule of significant interest in microbiology and biochemistry.[1][2] Understanding the enzymatic reactions and metabolic routes involving this compound is crucial for research in areas such as microbial ecology, bioremediation, and potentially as a target for antimicrobial drug development. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental protocols related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 32797-12-9 | [3] |
| Molecular Formula | C₂H₄O₄S | [4] |
| Molecular Weight | 124.12 g/mol | [4] |
| Synonyms | 2-Oxoethanesulfonic acid, 2-Sulfoacetaldehyde | [4][5] |
Metabolic Pathways Involving this compound
This compound is a central hub in the bacterial degradation of several important organosulfonates. It is a product of the initial breakdown of compounds like taurine, isethionate, and sulfoacetate. Once formed, this compound is further metabolized through various enzymatic steps.
Central Role in Sulfonate Degradation
In many bacteria, the metabolic pathways for taurine, isethionate, and sulfoacetate converge at the formation of this compound.[2][4] This convergence highlights the importance of the enzymes that produce and consume this aldehyde. The subsequent fate of this compound can vary between different microorganisms.
Degradation of Sulfoacetate via this compound in Cupriavidus necator H16
A well-characterized pathway for sulfoacetate degradation exists in the bacterium Cupriavidus necator H16. This pathway involves the conversion of sulfoacetate to sulfoacetyl-CoA, which is then reduced to this compound.[4]
Experimental Protocols
Enzymatic Assay for this compound Sulfo-lyase
This discontinuous assay measures the activity of this compound sulfo-lyase by quantifying the formation of sulfite or acetate (B1210297).[1]
-
Reaction Mixture:
-
0.1 M Potassium phosphate (B84403) buffer, pH 7.5
-
5 mM MgCl₂
-
2 mM this compound bisulfite adduct
-
Crude extract or purified enzyme (0.2–0.8 mg of protein)
-
-
Procedure:
-
Incubate the reaction mixture at 45°C.
-
At various time points, take aliquots (e.g., 50 µL) of the reaction mixture.
-
To measure sulfite formation, stop the reaction by adding the aliquot to a solution for sulfite determination.
-
To measure acetate formation, stop the reaction by acidification with 10 M formic acid.
-
The reaction should be linear for at least 2 minutes.
-
Run negative controls with boiled enzyme to correct for any non-enzymatic sulfite production.
-
Quantify enzyme activity in terms of acetate or sulfite formation.
-
Spectrophotometric Assay for this compound Dehydrogenase (Acylating)
This assay measures the activity of this compound dehydrogenase (acylating) by monitoring the this compound-dependent reduction of NADP⁺ at 365 nm.[2][6]
-
Reaction Mixture (final volume of 1 mL):
-
50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)
-
1 µmol NADP⁺
-
3 µmol this compound
-
0.5 µmol CoA
-
1–100 µg of protein (enzyme)
-
-
Procedure:
-
Combine the reagents in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.
-
The reaction should be linear for at least 1 minute.
-
Quantitative Determination of this compound
A quantitative enzymatic determination of this compound can be performed using NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris.[5] The principle of this assay is the stoichiometric conversion of this compound to sulfoacetate with the concomitant reduction of NAD⁺ to NADH, which can be quantified spectrophotometrically.
Safety and Handling
Role in Research and Drug Development
The study of this compound and its related metabolic pathways is primarily concentrated in the field of microbial metabolism. The enzymes involved in these pathways could represent novel targets for the development of antimicrobial agents, particularly against bacteria that rely on sulfonates for survival in specific environments.
While sulfur-containing compounds are prevalent in drug design and discovery, the direct application of this compound in pharmaceuticals has not been established.[8][9][10][11][12] The reactivity of the aldehyde group and the charged nature of the sulfonate group may present challenges for drug development. However, understanding the interactions of this compound with its target enzymes could provide valuable insights for the design of inhibitors. Further research is needed to explore the potential of this compound-related pathways as therapeutic targets. There is currently limited information on the role of this compound in mammalian cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Taurine catabolism. II. biochemical and genetic evidence for this compound sulfo-lyase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Metabolism of Sulfoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoacetaldehyde, a key intermediate in the microbial metabolism of abundant organosulfonates like taurine (B1682933), isethionate, and sulfoacetate, sits (B43327) at a crucial metabolic crossroads. Its processing by a diverse array of microbial enzymes dictates the fate of carbon and sulfur from these compounds, influencing microbial growth, community dynamics, and host-microbe interactions, particularly in the human gut. This technical guide provides an in-depth review of the microbial pathways converging on and diverging from this compound, with a focus on the enzymatic machinery, quantitative biochemical data, and detailed experimental protocols relevant to the field. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit these metabolic pathways.
Introduction
The sulfur cycle is a critical biogeochemical process, and microorganisms play a central role in the transformation of sulfur-containing compounds. Organosulfonates, a diverse class of organic molecules containing a carbon-sulfur bond, are abundant in various environments. Taurine (2-aminoethanesulfonate), for instance, is one of the most abundant free amino acids in mammals and is readily available to the gut microbiota.[1] The microbial degradation of these sulfonates is essential for sulfur and carbon recycling.
This compound emerges as a common intermediate in the catabolism of several C2-sulfonates, including taurine, isethionate, and sulfoacetate.[2][3] The metabolic fate of this compound is a key determinant of the physiological outcome for the microorganism, which can range from the assimilation of carbon, nitrogen, and sulfur to the production of energy and the release of various metabolic end-products, some with significant biological activities such as hydrogen sulfide (B99878) (H₂S).[4][5] Understanding the enzymes and pathways involved in this compound metabolism is therefore crucial for deciphering microbial strategies for nutrient acquisition and energy conservation. This guide will delve into the core aspects of this compound metabolism in the microbial world.
Metabolic Pathways Involving this compound
Microbial degradation pathways of taurine, isethionate, and sulfoacetate converge at the formation of this compound. From this central point, the metabolic routes diverge depending on the microorganism and the prevailing environmental conditions.
Formation of this compound
The initial step in many bacterial taurine degradation pathways is the removal of the amino group to yield this compound. This is primarily achieved through two distinct enzymatic reactions:
-
Taurine:pyruvate (B1213749) aminotransferase (Tpa): This enzyme catalyzes the transamination of taurine with pyruvate as the amino group acceptor, producing L-alanine and this compound.[6][7][8] This is a key initial step in the anaerobic degradation of taurine by gut microbes like Bilophila wadsworthia.[6]
-
Taurine dehydrogenase (Tdh): This membrane-bound enzyme, often coupled to the electron transport chain, oxidatively deaminates taurine to this compound.[9]
Isethionate (2-hydroxyethanesulfonate) can be oxidized to this compound by isethionate dehydrogenase (IseJ) , a membrane-bound, cytochrome c-coupled enzyme.[2]
In organisms like Cupriavidus necator H16, sulfoacetate is first activated to sulfoacetyl-CoA by a sulfoacetate-CoA ligase (SauT) .[10][11] Subsequently, This compound dehydrogenase (acylating) (SauS) reduces sulfoacetyl-CoA to this compound.[10][11]
Fates of this compound
Once formed, this compound can be channeled into two primary downstream pathways:
This compound can be reduced to isethionate by This compound reductase . Several distinct classes of this enzyme have been identified in different bacteria:
-
IsfD: A member of the short-chain dehydrogenase/reductase (SDR) family, this NADPH-dependent enzyme is involved in taurine nitrogen assimilation in some environmental bacteria.[12][13]
-
SarD: A metal-dependent alcohol dehydrogenase found in the gut bacterium Bilophila wadsworthia.[12]
-
TauF: Another metal-dependent alcohol dehydrogenase identified in the human gut bacterium Bifidobacterium kashiwanohense.[12][14]
In some bacteria, the produced isethionate is simply excreted as a metabolic byproduct.[12] In others, like Bilophila wadsworthia, isethionate is further metabolized.[5]
This key enzyme, also known as this compound sulfo-lyase, catalyzes the phosphate-dependent cleavage of this compound into acetyl phosphate (B84403) and sulfite (B76179) .[15][16][17] This reaction requires thiamin diphosphate (B83284) (ThDP) and Mg²⁺ as cofactors.[15][16] The products of this reaction can then be integrated into central metabolism:
-
Acetyl phosphate can be converted to acetyl-CoA by phosphate acetyltransferase (Pta), feeding into the Krebs cycle, or used to generate ATP via substrate-level phosphorylation by acetate (B1210297) kinase.[9]
-
Sulfite can be oxidized to sulfate (B86663) by sulfite dehydrogenase, or in anaerobic sulfite-reducing bacteria, it can serve as a terminal electron acceptor, leading to the production of hydrogen sulfide (H₂S).[3]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Enzymes Producing this compound
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·s⁻¹) or kcat (s⁻¹) | Reference(s) |
| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 | 1.20 | [6] |
| Pyruvate | 0.82 | 0.17 | [6] | ||
| This compound dehydrogenase (acylating) (SauS) | Cupriavidus necator H16 | Sulfoacetyl-CoA | N/A | N/A | [10][11] |
Table 2: Kinetic Parameters of Enzymes Utilizing this compound
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound reductase (BkTauF) | Bifidobacterium kashiwanohense | This compound | 0.14 ± 0.02 | 10.1 ± 0.3 | 7.2 x 10⁴ | [18] |
| NADH | 0.04 ± 0.01 | 9.3 ± 0.3 | 2.3 x 10⁵ | [18] | ||
| NADPH | 0.02 ± 0.00 | 2.1 ± 0.0 | 1.1 x 10⁵ | [18] | ||
| This compound dehydrogenase (SafD) | Neptuniibacter caesariensis | This compound | 0.12 | N/A | N/A | [19][20] |
Table 3: Molecular Properties of Key Enzymes
| Enzyme | Organism | Subunit Mw (kDa) | Native Mw (kDa) | Quaternary Structure | Reference(s) |
| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | 51 | 197 | Homotetramer | [6] |
| This compound acetyltransferase (Xsc) | Alcaligenes defragrans | ~63-65.3 | N/A | Homotetramer | [15][16] |
| This compound dehydrogenase (SafD) | Neptuniibacter caesariensis | 50 | N/A | Tetramer | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound metabolism.
Enzyme Assays
This assay spectrophotometrically measures the reduction of this compound to isethionate by monitoring the decrease in absorbance of NAD(P)H at 340 nm.[18]
-
Reaction Mixture (200 µL total volume):
-
50 mM Tris/HCl buffer, pH 7.5
-
0.2 mM NADH or NADPH
-
1 mM this compound
-
Purified this compound reductase or cell-free extract
-
-
Procedure:
-
Combine the buffer and NAD(P)H in a microplate well.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the decrease in absorbance at 340 nm at room temperature using a plate reader.
-
-
For Kinetic Analysis:
This assay measures the reverse reaction, the this compound-dependent reduction of NADP⁺, by monitoring the increase in absorbance at 365 nm.[10]
-
Reaction Mixture (1 mL total volume):
-
50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)
-
1 µmol NADP⁺
-
3 µmol this compound
-
0.5 µmol Coenzyme A (CoA)
-
1–100 µg of protein (purified enzyme or cell-free extract)
-
-
Procedure:
-
Combine all components except the protein in a cuvette.
-
Initiate the reaction by adding the protein.
-
Monitor the increase in absorbance at 365 nm. The reaction should be linear for at least 1 minute.[10]
-
The activity of Xsc can be determined by measuring the formation of one of its products, acetyl phosphate. This is achieved by coupling the reaction to the formation of acetyl-CoA by phosphate acetyltransferase (Pta) and subsequently measuring acetyl-CoA.[21]
-
Reaction Mixture:
-
Buffer (e.g., Tris/HCl) with required cofactors (phosphate, thiamin diphosphate, Mg²⁺)
-
This compound
-
Purified Xsc or cell-free extract
-
-
Coupling Reaction:
-
Add purified phosphate acetyltransferase (Pta) and Coenzyme A (CoA).
-
-
Detection:
-
Quantify the produced acetyl-CoA using reverse-phase HPLC.
-
Identify acetyl-CoA by its characteristic UV spectrum (λmin, 229 nm; λmax, 257 nm) and by co-chromatography with an authentic standard.[21]
-
Enzyme Purification
A three-step purification protocol can yield an essentially homogeneous preparation of Xsc.[15][16]
-
Preparation of Cell-Free Extract:
-
Harvest cells from a large-scale culture (e.g., 10 liters).
-
Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).
-
Centrifuge to remove cell debris and collect the supernatant (cell-free extract).
-
-
Anion-Exchange Chromatography:
-
Apply the cell-free extract to an anion-exchange column (e.g., Q-Sepharose).
-
Elute with a salt gradient (e.g., NaCl or Na₂SO₄).
-
Collect fractions and assay for Xsc activity. Pool the active fractions.
-
-
Hydrophobic Interaction Chromatography:
-
Apply the pooled active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose).
-
Elute with a decreasing salt gradient.
-
Collect fractions, assay for activity, and pool the fractions containing purified Xsc.
-
-
Gel Filtration Chromatography (optional):
-
For further purification or to determine the native molecular weight, apply the sample to a gel filtration column (e.g., Superdex 200).
-
Visualization of Metabolic Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and a general experimental workflow.
Metabolic Pathways
Caption: Overview of microbial metabolic pathways converging on and diverging from this compound.
Caption: Taurine degradation pathway in Bilophila wadsworthia.
Experimental Workflow
Caption: General experimental workflow for enzyme purification.
This compound Metabolism in Archaea
While the metabolism of this compound is well-documented in bacteria, specific pathways for its degradation in archaea are not as clearly defined in the current scientific literature. Archaea are known to possess diverse sulfur metabolisms, including the oxidation and reduction of various inorganic and organic sulfur compounds, which are crucial for their energy conservation in extreme environments.[22][23][24] It is plausible that some archaea can metabolize this compound, given their metabolic versatility and the presence of organosulfonates in various habitats. However, dedicated studies identifying and characterizing the enzymes and pathways analogous to those in bacteria are currently lacking. Future research in this area will be critical to fully understand the microbial cycling of organosulfonates.
Regulation of this compound Metabolic Pathways
The expression of the enzymes involved in this compound metabolism is typically inducible, meaning they are synthesized in the presence of their substrates. For example, in Cupriavidus necator H16, the genes for sulfoacetate utilization (sau) are organized in a cluster and their transcription is induced by sulfoacetate.[10][11] This gene cluster often includes a transcriptional regulator, in this case, sauR, which controls the expression of the other genes in the operon.[10][11] Similarly, the enzymes for taurine degradation are generally induced by the presence of taurine.[9] This tight regulation ensures that the metabolic machinery for processing these sulfonates is only produced when the substrates are available, preventing wasteful enzyme synthesis.
Conclusion and Future Directions
This compound stands as a central hub in the microbial degradation of C2-sulfonates. The elucidation of the various enzymatic pathways that produce and consume this intermediate has significantly advanced our understanding of microbial sulfur and carbon metabolism. The diversity of enzymes, particularly the different classes of this compound reductases, highlights the convergent evolution of metabolic strategies to handle this key metabolite.
For researchers and drug development professionals, these pathways offer several points of interest. The enzymes involved could be targets for antimicrobial development, especially in the context of pathogenic gut bacteria like Bilophila wadsworthia, where taurine metabolism is linked to the production of pro-inflammatory H₂S. Conversely, understanding these pathways could enable the engineering of probiotics with enhanced capabilities to beneficially modulate the gut environment.
Future research should focus on several key areas:
-
Expanding the search for novel enzymes and pathways, particularly in understudied microbial phyla and in archaea.
-
Detailed structural and mechanistic studies of the key enzymes to facilitate the design of specific inhibitors or catalysts.
-
Investigating the regulatory networks that control the expression of these pathways to understand how microbes adapt to changing nutrient availability.
-
Exploring the role of this compound metabolism in complex microbial communities and its impact on host health and disease.
By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for new applications in biotechnology and medicine.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Taurine reduction in anaerobic respiration of Bilophila wadsworthia RZATAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine—pyruvate aminotransferase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. d-nb.info [d-nb.info]
- 10. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfoacetate is degraded via a novel pathway involving sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical and structural investigation of this compound reductase from Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 18. Identification and characterization of a new this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfoacetate released during the assimilation of taurine-nitrogen by Neptuniibacter caesariensis: purification of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 22. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 23. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Physiology, Taxonomy, and Sulfur Metabolism of the Sulfolobales, an Order of Thermoacidophilic Archaea [frontiersin.org]
Early Research on the Identification of Sulfoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde (2-oxoethanesulfonic acid) is a key intermediate in the microbial metabolism of organosulfonates, such as taurine (B1682933) and isethionate. Its transient nature and reactivity have historically presented challenges for its identification and characterization. This technical guide provides an in-depth overview of the early research focused on the identification of this compound, detailing the foundational experimental protocols, quantitative data, and the logical workflows employed by pioneering researchers in the field. The focus is on the seminal work that established the existence of this aldehyde and laid the groundwork for its quantitative analysis.
Early Identification and Characterization
The earliest in-depth studies identifying this compound emerged from the investigation of taurine metabolism in bacteria in the early 1970s. Researchers Kondo and Ishimoto were instrumental in characterizing the enzymatic pathways involving this aldehyde. A significant challenge in the study of this compound is its instability; it is often handled as its more stable bisulfite adduct.[1] Many enzymatic studies have utilized this adduct, as the enzymes are capable of recognizing the adduct as a substrate.[1]
Chemical Derivatization for Identification
A classic and definitive method for the identification of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative with a characteristic melting point.
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The resulting derivatives are typically yellow, orange, or red solids, and their distinct melting points serve as a qualitative confirmation of the original aldehyde.
Caption: Reaction of this compound with DNPH to form a stable hydrazone derivative.
Experimental Protocols
Preparation of this compound Bisulfite Adduct
Given the instability of free this compound, early and subsequent studies have relied on its synthesis and use as a sodium bisulfite adduct. This provides a stable, solid form that can be stored and handled.
Protocol:
-
A solution of sodium metabisulfite (B1197395) is prepared in water.
-
The desired aldehyde (in this case, a precursor that can be converted to this compound) is added to the bisulfite solution, often with a co-solvent like an alcohol to aid solubility.
-
The mixture is stirred, sometimes with gentle heating, to promote the formation of the solid adduct.
-
The resulting precipitate, the sodium salt of 2-hydroxy-1-ethanesulfonic acid, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[2][3]
Caption: Formation of the stable this compound bisulfite adduct.
Identification via 2,4-Dinitrophenylhydrazone (DNPH) Derivative Formation
This protocol describes the qualitative identification of this compound by forming its 2,4-dinitrophenylhydrazone derivative.
Materials:
-
Sample containing this compound
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid)
-
Ethanol (B145695) for recrystallization
-
Melting point apparatus
Protocol:
-
Dissolve a small amount of the sample suspected to contain this compound in a suitable solvent (e.g., water or ethanol).
-
Add a few drops of Brady's reagent to the sample solution.
-
The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.
-
Dry the purified crystals and determine their melting point.
-
Compare the observed melting point with the literature value for the 2,4-dinitrophenylhydrazone of this compound to confirm its identity.
Enzymatic Assay for this compound
Pioneering work by Kondo and Ishimoto in 1975 detailed an enzymatic assay for the quantification of this compound.[4][5] This method is based on the activity of this compound sulfo-lyase, which decomposes this compound into sulfite (B76179) and acetate (B1210297). The amount of sulfite produced is then quantified.
Principle: this compound sulfo-lyase, in the presence of thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺, catalyzes the following reaction: this compound → Sulfite + Acetate
The produced sulfite can be measured. A clever assay method devised in this early work involved the formation of a bisulfite adduct with benzaldehyde (B42025), which could be monitored.[4][5]
Experimental Protocol (based on Kondo & Ishimoto, 1975):
-
Enzyme Preparation: A partially purified extract of this compound sulfo-lyase is obtained from bacteria grown on taurine.[4]
-
Reaction Mixture: A reaction mixture is prepared containing:
-
Phosphate buffer (pH 7.5)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
The sample containing this compound
-
-
Enzyme Reaction: The reaction is initiated by adding the enzyme extract to the reaction mixture and incubating at an optimal temperature (e.g., 37°C).
-
Quantification of Sulfite: The reaction is stopped, and the amount of sulfite formed is determined. This can be done colorimetrically or, as in the original method, by reacting the sulfite with an excess of a reagent like benzaldehyde and measuring the change in absorbance.[4]
Quantitative Data from Early Research
The following table summarizes key quantitative data from the early characterization of this compound sulfo-lyase, the enzyme central to the early identification and assay of its substrate.
| Parameter | Value | Conditions | Reference |
| Enzyme | This compound sulfo-lyase | From a taurine-grown bacterium | Kondo & Ishimoto, 1975 [4] |
| Optimal pH | 7.5 | - | Kondo & Ishimoto, 1975 [4] |
| Cofactors | Thiamine pyrophosphate (TPP), Mg²⁺ | Required for maximal activity | Kondo & Ishimoto, 1975 [4] |
| Kₘ for this compound | 5.0 mM | - | Kondo & Ishimoto, 1975 [4] |
| Kₘ for TPP | 2.7 µM | - | Kondo & Ishimoto, 1975 [4] |
| Estimated Molecular Weight | 85,000 Da | By gel filtration | Kondo & Ishimoto, 1975 [4] |
Conclusion
The early research on this compound identification was intrinsically linked to the study of microbial sulfur metabolism. The work of researchers in the early to mid-1970s established the presence of this reactive aldehyde as a key metabolic intermediate. They overcame the challenges of its instability by working with its bisulfite adduct and developed robust identification methods based on classical chemical derivatization with 2,4-dinitrophenylhydrazine and innovative enzymatic assays. These foundational studies provided the essential tools and knowledge for subsequent research into the diverse roles of organosulfonates in biology and the development of more advanced analytical techniques for their detection.
References
- 1. This compound bisulfite adduct is a substrate for enzymes presumed to act on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Sulfoacetaldehyde Bisulfite Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of bisulfite adducts is a well-established method for the purification and isolation of aldehydes. This reaction involves the nucleophilic addition of a bisulfite salt, typically sodium bisulfite, to the carbonyl group of an aldehyde, resulting in the formation of a stable, crystalline α-hydroxy sulfonic acid salt.[1][2][3] This adduct can be easily separated from non-aldehydic impurities and can be subsequently decomposed to regenerate the pure aldehyde upon treatment with acid or base.[4] This application note provides a detailed protocol for the synthesis of the sulfoacetaldehyde bisulfite adduct, a compound of interest in various biochemical and metabolic studies.[5] The methodologies described herein are compiled from established chemical principles and published synthetic procedures for analogous aldehyde-bisulfite adducts.
Principle of the Reaction
The synthesis of the this compound bisulfite adduct proceeds via the nucleophilic attack of the sulfur atom from the bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde (B116499). This is followed by protonation of the resulting alkoxide to yield the α-hydroxy sulfonate. The reaction is reversible and is typically carried out in an aqueous or mixed aqueous-alcoholic medium.
Experimental Protocols
Materials and Reagents
-
Acetaldehyde (CH₃CHO)
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol (B145695) (96% and absolute)
-
Ethyl Acetate
-
Dichloromethane
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, Büchner funnel)
-
Magnetic stirrer and heating mantle
Protocol 1: Synthesis of Acetaldehyde Bisulfite Adduct
This protocol outlines the direct synthesis of the bisulfite adduct from acetaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in distilled water to create a saturated solution.
-
Addition of Acetaldehyde: Cool the sodium bisulfite solution in an ice bath. Slowly add acetaldehyde to the stirred solution. The molar ratio of sodium bisulfite to acetaldehyde should be approximately 1.1:1.
-
Reaction: Stir the mixture vigorously in the ice bath for 1-2 hours. A white precipitate of the acetaldehyde bisulfite adduct should form.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted acetaldehyde and other impurities.
-
Drying: Dry the purified product in a desiccator or under vacuum to a constant weight.
Protocol 2: Purification of an Aldehyde via its Bisulfite Adduct
This protocol is adapted for instances where the goal is to purify an aldehyde from a reaction mixture.
-
Extraction: Extract the crude aldehyde from the reaction mixture using a suitable organic solvent like dichloromethane.
-
Adduct Formation: To the organic extract, add a saturated aqueous solution of sodium bisulfite. Stir the biphasic mixture vigorously for 1-2 hours. The bisulfite adduct will precipitate as a solid.
-
Isolation: Separate the solid adduct by filtration. The non-aldehydic impurities will remain in the organic layer.
-
Washing: Wash the adduct with the organic solvent used for extraction and then with a small amount of cold water.
-
Regeneration of Aldehyde (Optional): To regenerate the pure aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or a dilute mineral acid until the solid dissolves. The aldehyde can then be extracted with an organic solvent and dried over anhydrous sodium sulfate.
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | Acetaldehyde, Sodium Bisulfite | [1][6] |
| Solvent | Water, Ethanol/Water mixture | [2] |
| Reaction Temperature | 0 - 40 °C | [2] |
| Reaction Time | 1 - 2 hours | [2] |
| Product Form | White crystalline solid | [2] |
| Yield | Typically high (can be >90%) | [7] |
| Purification Method | Recrystallization, Washing with ethanol | [2][8] |
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of the this compound bisulfite adduct.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Concluding Remarks
The synthesis of the this compound bisulfite adduct is a straightforward and efficient procedure. The resulting crystalline solid is stable and can be easily handled and stored. This protocol provides a reliable method for the preparation and purification of this compound for use in various research and development applications. The reversibility of the adduct formation also offers a convenient method for the purification of acetaldehyde.[4]
References
- 1. brainly.in [brainly.in]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Workup [chem.rochester.edu]
- 5. This compound bisulfite adduct is a substrate for enzymes presumed to act on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaldehyde on reaction with sodium hydrogen sulphite produces [allen.in]
- 7. rsc.org [rsc.org]
- 8. US2840601A - Preparation of 2-hydroxy-2-phenylethane-sulfonic acid and salts - Google Patents [patents.google.com]
Protocol for the Enzymatic Assay of Sulfoacetaldehyde Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Sulfoacetaldehyde dehydrogenase (SauDH) is a key enzyme in the metabolism of organosulfonates, catalyzing the oxidation of this compound to sulfoacetate. This enzyme is of significant interest in understanding the biogeochemical sulfur cycle and as a potential target for drug development, particularly in the context of microbial metabolism. This document provides a detailed protocol for a continuous spectrophotometric assay of SauDH activity, methods for determining kinetic parameters, and information on substrate specificity and potential inhibitors.
Principle of the Assay
The activity of this compound dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H during the oxidation of this compound to sulfoacetate. The reaction is:
This compound + NAD(P)⁺ + H₂O → Sulfoacetate + NAD(P)H + 2H⁺
The rate of NAD(P)H formation is directly proportional to the SauDH activity. The assay can be adapted to determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), and to screen for potential inhibitors.
Materials and Reagents
-
Enzyme: Purified or partially purified this compound dehydrogenase.
-
Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM MgCl₂.
-
Substrate: this compound (synthesized as the bisulfite adduct).
-
Cofactor: 10 mM NAD⁺ or NADP⁺ stock solution in water. Note: Different SauDH enzymes may exhibit specificity for either NAD⁺ or NADP⁺.[1]
-
Other Reagents: 10 mM Coenzyme A (CoA) stock solution in water (for acylating SauDH).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
-
Cuvettes: UV-transparent cuvettes (e.g., quartz).
Experimental Protocols
Synthesis of this compound (Bisulfite Adduct)
As this compound is not readily commercially available, it can be synthesized as its bisulfite adduct.
Procedure:
-
A detailed protocol for the synthesis of the this compound bisulfite adduct has been previously described.[2][3]
-
To confirm the synthesis of this compound, it can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and analyzed by LC-MS.[2][3] A linear gradient from 15% to 75% solvent B (0.1% formic acid in acetonitrile) in solvent A (0.1% formic acid in water) over 15 minutes can be used for separation.[2][3]
-
The synthesized this compound bisulfite adduct should be dissolved in the desired volume and used immediately.[2][3]
Standard Enzyme Assay
This protocol is for a standard activity measurement in a 1 mL reaction volume.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following components in the specified order:
-
880 µL of 50 mM Tris-HCl buffer, pH 9.0, with 5 mM MgCl₂.
-
100 µL of 10 mM NADP⁺ (final concentration: 1 mM).
-
10 µL of 100 mM this compound (final concentration: 1 mM).
-
For acylating SauDH, add 10 µL of 50 mM CoA (final concentration: 0.5 mM) and adjust the buffer volume accordingly.[1]
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution (the amount of enzyme should be determined empirically to give a linear rate of absorbance change for at least 1-2 minutes).
-
Immediately start monitoring the increase in absorbance at 340 nm for 2-5 minutes.
-
Calculate the initial reaction rate (ΔA₃₄₀/min) from the linear portion of the curve.
Calculation of Enzyme Activity:
The enzyme activity is calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000
Where:
-
ΔA₃₄₀/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
Determination of Kinetic Parameters (Km and Vmax)
To determine the Km and Vmax for the substrates, a series of assays are performed by varying the concentration of one substrate while keeping the others at saturating concentrations.
Procedure:
-
For this compound:
-
Prepare reaction mixtures with varying concentrations of this compound (e.g., 0-20 mM) while keeping the concentrations of NAD(P)⁺ (e.g., 5 mM) and CoA (if applicable, e.g., 0.5 mM) constant and saturating.[2]
-
-
For NAD(P)⁺:
-
Prepare reaction mixtures with varying concentrations of NAD(P)⁺ (e.g., 0-8 mM) while keeping the concentrations of this compound (e.g., 5 mM) and CoA (if applicable, e.g., 0.5 mM) constant and saturating.[2]
-
-
For CoA (for acylating SauDH):
-
Prepare reaction mixtures with varying concentrations of CoA (e.g., 0-1 mM) while keeping the concentrations of this compound (e.g., 5 mM) and NADP⁺ (e.g., 5 mM) constant and saturating.[2]
-
-
Measure the initial reaction rates for each substrate concentration as described in the standard enzyme assay protocol.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data.
Substrate Specificity and Inhibitor Screening
Substrate Specificity:
To determine the substrate specificity of SauDH, replace this compound in the standard assay with other aldehydes (e.g., acetaldehyde, formaldehyde, propionaldehyde, succinic semialdehyde, glyoxylate) at the same concentration and measure the enzyme activity.[1]
Inhibitor Screening:
To screen for potential inhibitors, perform the standard enzyme assay in the presence of various concentrations of the test compounds. A decrease in the reaction rate compared to the control (no inhibitor) indicates inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for this compound Dehydrogenase
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound | 0.5 - 5 | 10 - 100 |
| NADP⁺ | 0.1 - 1 | 15 - 120 |
| CoA | 0.05 - 0.5 | 8 - 80 |
Note: These values are hypothetical and should be determined experimentally for the specific enzyme being studied.
Table 2: Substrate Specificity of a Hypothetical this compound Dehydrogenase
| Substrate (1 mM) | Relative Activity (%) |
| This compound | 100 |
| Acetaldehyde | < 5 |
| Formaldehyde | < 1 |
| Propionaldehyde | < 5 |
| Succinic semialdehyde | < 2 |
| Glyoxylate | < 1 |
Note: This table illustrates that the enzyme is highly specific for this compound. Experimental verification is required.
Visualizations
Enzyme Assay Workflow
Caption: Workflow for the this compound dehydrogenase enzyme assay.
Reaction Pathway
Caption: The reaction catalyzed by this compound dehydrogenase.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Isethionate is an intermediate in the degradation of sulfoacetate by the human gut pathobiont Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Variant of the Sulfoglycolytic Transketolase Pathway for the Degradation of Sulfoquinovose into Sulfoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Method for the Detection of Sulfoacetaldehyde via DNPH Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfoacetaldehyde is a key intermediate in the metabolism of sulfur-containing compounds, such as taurine. Accurate and sensitive detection of this reactive aldehyde is crucial for studying various biological pathways and their implications in health and disease. This application note describes a robust and specific method for the quantification of this compound in biological samples using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The derivatization with DNPH enhances the chromatographic retention and ionization efficiency of the otherwise highly polar and volatile this compound, enabling reliable detection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS method for the detection of DNPH-derivatized this compound.
| Parameter | Value |
| Analyte | This compound-DNPH |
| Retention Time | 7.10 min[1] |
| Precursor Ion (m/z) | [M-H]⁻ at m/z 305.0 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity Range | To be determined experimentally |
| Recovery | To be determined experimentally |
Note: Specific values for LOD, LOQ, linearity, and recovery are dependent on the specific matrix and instrumentation and should be determined during method validation.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
0.45 µm syringe filters
2. Derivatization Protocol
-
Sample Preparation: For biological samples, perform protein precipitation by adding an equal volume of ice-cold 10% (w/v) TCA. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
DNPH Reagent Preparation: Prepare a 1 mg/mL solution of DNPH in acetonitrile containing 0.1% (v/v) formic acid.
-
Derivatization Reaction: To 100 µL of the sample supernatant or standard, add 100 µL of the DNPH reagent.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes in the dark.
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an LC vial for analysis.
3. LC-MS Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: A linear gradient from 15% to 75% Mobile Phase B over 15 minutes.[1]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: DNPH derivatization reaction of this compound.
References
Quantitative Analysis of Sulfoacetaldehyde in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde is a key intermediate in the bacterial metabolism of organosulfonates, such as taurine (B1682933) and sulfoacetate. Its quantification in bacterial cultures is crucial for understanding microbial sulfur cycling, host-microbe interactions, and for the development of novel antimicrobial strategies targeting these pathways. This document provides detailed application notes and protocols for the quantitative analysis of this compound in bacterial cultures, tailored for researchers in microbiology, biochemistry, and drug development.
Metabolic Significance of this compound in Bacteria
This compound is a central node in several bacterial metabolic pathways. It is primarily produced from the degradation of taurine, a compound abundant in the host environment, and sulfoacetate, a product of plant and algal metabolism. The enzymatic pathways converging on this compound are critical for bacterial acquisition of carbon, nitrogen, and sulfur.
Key Metabolic Pathways Involving this compound
-
Taurine Degradation: In many bacteria, taurine is deaminated to produce this compound. This can be catalyzed by enzymes such as taurine dehydrogenase (TauXY) or taurine-pyruvate aminotransferase.
-
Isethionate Metabolism: Isethionate can be oxidized by isethionate dehydrogenase (IseJ) to form this compound.
-
Sulfoacetate Degradation: Sulfoacetate is converted to sulfoacetyl-CoA, which is then reduced by this compound dehydrogenase (SauS) to yield this compound.[1]
-
Fate of this compound: Once formed, this compound can be cleaved by this compound acetyltransferase (Xsc) into acetyl-phosphate and sulfite.[2]
References
Application Notes and Protocols for Utilizing Sulfoacetaldehyde as a Substrate for Sulfo-lyase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde sulfo-lyase (EC 4.4.1.12) is a key enzyme in the microbial degradation of various organosulfonates, such as taurine (B1682933) and isethionate. This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the cleavage of this compound into sulfite (B76179) and acetate.[1] The study of this enzyme is crucial for understanding microbial sulfur metabolism, host-microbe interactions, and its potential as a therapeutic target. These application notes provide detailed protocols for the characterization of this compound sulfo-lyase activity, relevant for basic research and drug development applications.
Applications in Research and Drug Development
The metabolic pathway involving this compound sulfo-lyase is integral to the survival and proliferation of various bacteria, including some found in the human gut. The production of sulfite, and its subsequent conversion to hydrogen sulfide (B99878) (H₂S) in anaerobic environments, has been linked to inflammatory bowel disease (IBD) and colorectal cancer.[2] Therefore, this compound sulfo-lyase represents a potential drug target for modulating the gut microbiome and mitigating the production of pro-inflammatory metabolites.
Key applications include:
-
Enzyme Characterization: Understanding the kinetic properties and regulatory mechanisms of this compound sulfo-lyase from different microbial sources.
-
High-Throughput Screening (HTS): Developing and implementing assays for the discovery of novel inhibitors of this compound sulfo-lyase.
-
Drug Metabolism and Pharmacokinetics (DMPK): Investigating the role of gut microbial metabolism of sulfonated drugs and xenobiotics.
-
Microbiome Research: Studying the contribution of this enzymatic activity to the overall metabolic output of the gut microbiota and its impact on host health.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound sulfo-lyase.
| Parameter | Value | Source Organism | Reference |
| EC Number | 4.4.1.12 | - | [1] |
| Molecular Weight | ~85,000 Da (gel filtration) | Bacterium grown on taurine | [1] |
| Subunit Molecular Weight | ~61 kDa (SDS-PAGE), 63.8 kDa (MALDI-TOF MS) | Desulfonispora thiosulfatigenes | [1] |
| Optimal pH | 7.5 | Bacterium grown on taurine | [1] |
| Kₘ for this compound | 5.0 mM | Bacterium grown on taurine | [1] |
| Kₘ for Thiamine Pyrophosphate (TPP) | 2.7 µM | Bacterium grown on taurine | [1] |
| Cofactors | Thiamine Pyrophosphate (TPP), Mg²⁺ | Bacterium grown on taurine | [1] |
| Inhibitors | ρ-Chloromercuribenzoate, EDTA, Sulfite | Bacterium grown on taurine | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound Sulfo-lyase
This protocol describes the recombinant expression and purification of this compound sulfo-lyase from a bacterial source.
1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding this compound sulfo-lyase from the desired bacterial genome via PCR. b. Clone the amplified gene into a suitable expression vector (e.g., pET vector with a His-tag). c. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. c. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation. e. Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin. f. Wash the resin with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). g. Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM). h. Further purify the protein using size-exclusion chromatography if necessary. i. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.
Protocol 2: Spectrophotometric Assay for this compound Sulfo-lyase Activity
This protocol is adapted from methods used for other lyases and dehydrogenases and monitors the consumption of a cofactor or the formation of a product that absorbs light at a specific wavelength. Since the direct products (sulfite and acetate) do not have a strong UV-Vis absorbance, a coupled enzyme assay is recommended. This protocol couples the production of sulfite to the oxidation of NADH by sulfite reductase or another suitable sulfite-dependent NADH oxidase.
Materials:
-
Purified this compound sulfo-lyase
-
This compound (substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Sulfite reductase (or a suitable sulfite-dependent NADH oxidase)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer
-
Final concentration of 1 mM TPP
-
Final concentration of 5 mM MgCl₂
-
Final concentration of 0.2 mM NADH
-
Sufficient units of sulfite reductase
-
Purified this compound sulfo-lyase (concentration to be optimized for a linear reaction rate)
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to ensure the lyase is active.
-
Initiate the Reaction: Start the reaction by adding this compound to a final concentration of 5 mM (or varying concentrations for kinetic studies).
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to the production of sulfite.
-
Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of sulfite (and the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Determination of Kinetic Parameters:
-
Kₘ and Vₘₐₓ: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for this compound, perform the assay with varying concentrations of this compound while keeping the concentrations of other components constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Optimal pH: Perform the assay using a range of different pH buffers to identify the pH at which the enzyme exhibits maximum activity.
-
Optimal Temperature: Conduct the assay at various temperatures to determine the optimal temperature for enzyme activity.
Visualizations
Caption: Experimental workflow for this compound sulfo-lyase characterization.
Caption: Taurine degradation pathway involving this compound sulfo-lyase.
References
Application Notes and Protocols for the Purification of Sulfoacetaldehyde Reductase from Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde reductase (EC 1.1.1.n4) is a key enzyme in the metabolism of taurine (B1682933), a sulfur-containing amino acid abundant in the human gut.[1] Certain gut bacteria utilize taurine as a source of carbon, nitrogen, and sulfur. In these pathways, taurine is first converted to this compound, which is then reduced to isethionate by this compound reductase. This application note provides detailed protocols for the expression, purification, and characterization of recombinant this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense.
Data Presentation
Purification Summary
The following table summarizes the purification of a recombinant His-tagged bacterial reductase, providing a representative example of the expected results from the described protocol.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2500 | 5000 | 2.0 | 100 | 1.0 |
| Ni-NTA Affinity Chromatography | 50 | 4000 | 80.0 | 80 | 40.0 |
| Size-Exclusion Chromatography | 15 | 3000 | 200.0 | 60 | 100.0 |
Kinetic Parameters of Bifidobacterium kashiwanohense this compound Reductase
The kinetic parameters of the purified this compound reductase from Bifidobacterium kashiwanohense (BkTauF) were determined for both the forward (this compound reduction) and reverse (isethionate oxidation) reactions. The enzyme exhibits a preference for NADH as a cofactor over NADPH.[2]
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Forward Reaction (pH 7.5) | |||
| This compound | 22.83 ± 0.68 | 0.50 ± 0.04 | 4.61 x 10⁴ |
| NADH | 18.67 ± 0.52 | 0.06 ± 0.01 | 3.01 x 10⁵ |
| NADPH | 18.99 ± 1.13 | 0.73 ± 0.08 | 2.62 x 10⁴ |
| Reverse Reaction (pH 10.0) | |||
| Isethionate | 0.97 ± 0.03 | 4.44 ± 0.59 | 2.18 x 10² |
| NAD⁺ | 1.30 ± 0.02 | 0.08 ± 0.00 | 1.58 x 10⁴ |
| NADP⁺ | 0.80 ± 0.02 | 0.77 ± 0.08 | 1.03 x 10³ |
Experimental Protocols
I. Recombinant Expression of this compound Reductase
This protocol describes the expression of His-tagged this compound reductase from Bifidobacterium kashiwanohense in Escherichia coli.[2]
Materials:
-
pET vector containing the this compound reductase gene with an N-terminal His₆-MBP tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth
-
Kanamycin (B1662678) (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) competent cells.
-
Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.
-
Inoculate 4 L of LB broth containing 50 µg/mL kanamycin with the overnight culture.
-
Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Continue to incubate the culture for 16 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
II. Purification of this compound Reductase
This protocol details the purification of the His-tagged this compound reductase using affinity and size-exclusion chromatography.[2]
Materials:
-
Lysis Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 1 mM PMSF, 25 µg/mL DNase I)
-
Wash Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 20 mM imidazole)
-
Elution Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 5 mM β-mercaptoethanol, 300 mM imidazole)
-
Size-Exclusion Buffer (20 mM Tris-HCl, pH 7.5, 200 mM KCl, 1 mM DTT)
-
Storage Buffer (10 mM HEPES, pH 7.4, 50 mM KCl, 1 mM TCEP)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
TEV Protease
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without PMSF and DNase I).
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect the fractions containing the eluted protein.
-
-
Tag Cleavage (Optional):
-
If desired, cleave the His₆-MBP tag by incubating the purified protein with TEV protease overnight at 4°C.
-
Remove the cleaved tag and TEV protease by passing the solution through the Ni-NTA column again. The untagged this compound reductase will be in the flow-through.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted fractions (or the flow-through after tag cleavage).
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with Size-Exclusion Buffer.
-
Elute the protein with Size-Exclusion Buffer and collect fractions corresponding to the expected molecular weight of the this compound reductase.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Exchange the buffer to Storage Buffer using a desalting column or dialysis.
-
Concentrate the protein to the desired concentration.
-
Determine the final protein concentration using the Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
III. This compound Reductase Activity Assay
This spectrophotometric assay measures the activity of this compound reductase by monitoring the change in absorbance at 340 nm due to the oxidation of NADH.[2]
Materials:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
This compound solution (prepared as a bisulfite adduct)
-
NADH solution
-
Purified this compound reductase
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
Assay Buffer
-
5 mM this compound
-
1 mM NADH
-
-
Initiate the reaction by adding a small amount of purified this compound reductase (e.g., 0.5 µg).
-
Immediately monitor the decrease in absorbance at 340 nm at room temperature for 2-3 minutes, taking readings every 15 seconds.
-
Calculate the rate of the reaction using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
Visualizations
References
Application Notes and Protocols for Spectrophotometric Assay of Sulfoacetaldehyde-Dependent NADP⁺ Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde dehydrogenase (SA-DH) plays a crucial role in the metabolism of organosulfonates, such as taurine (B1682933) and isethionate. The NADP⁺-dependent variant of this enzyme catalyzes the oxidation of this compound to sulfoacetate, with the concomitant reduction of NADP⁺ to NADPH. Monitoring this enzymatic activity is essential for understanding the metabolic pathways involving organosulfonates, for characterizing enzyme kinetics, and for high-throughput screening of potential inhibitors or activators. This document provides a detailed protocol for a continuous spectrophotometric assay to measure this compound-dependent NADP⁺ reduction. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
Principle of the Assay
The enzymatic reaction catalyzed by NADP⁺-dependent this compound dehydrogenase is as follows:
This compound + NADP⁺ + H₂O → Sulfoacetate + NADPH + H⁺
The rate of this reaction can be determined by measuring the increase in absorbance at 340 nm, the wavelength at which NADPH has a distinct absorption peak, while NADP⁺ does not. The rate of NADPH formation is directly proportional to the enzyme's activity under specific conditions. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹[1].
Data Presentation
The following table summarizes key kinetic parameters and optimal conditions for this compound-dependent NADP⁺ reduction. Data is compiled from studies on this compound reductase from Bifidobacterium kashiwanohense, which also characterizes the reverse reaction with NADPH. Optimal conditions for the oxidative reaction may vary and should be determined empirically.
| Parameter | Value | Enzyme Source / Notes |
| Optimal pH | 7.5 (for reduction) | The optimal pH for the oxidative reaction should be determined empirically, likely in the range of 8.0-9.0. |
| Optimal Temperature | Not explicitly stated; assays commonly performed at 25°C or 37°C | Temperature stability and optimum should be determined for the specific enzyme. |
| Kₘ for this compound | To be determined for the oxidative reaction | For the reductive reaction, the Kₘ for this compound is in the millimolar range. |
| Kₘ for NADP⁺ | To be determined | For comparison, the Kₘ for NADPH in the reverse (reductive) reaction is significantly higher than for NADH[1]. |
| Specific Activity | To be determined | Dependent on enzyme purity and assay conditions. |
| Wavelength for Detection | 340 nm | Corresponds to the absorbance maximum of NADPH. |
| Molar Extinction Coefficient of NADPH | 6220 M⁻¹cm⁻¹ | Used for calculating enzyme activity[1]. |
Experimental Protocols
This section provides a detailed methodology for performing the spectrophotometric assay.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined for the specific enzyme being assayed.
-
NADP⁺ Stock Solution: 100 mM NADP⁺ in deionized water. Store at -20°C.
-
This compound Stock Solution: 1 M this compound, sodium salt in deionized water. Store at -20°C. Note: this compound can be unstable; prepare fresh solutions or store frozen in small aliquots.
-
Enzyme Solution: Purified or partially purified this compound dehydrogenase. The concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration. Dilute the enzyme in cold assay buffer just before use.
Assay Procedure
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
850 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
50 µL of 100 mM NADP⁺ stock solution (final concentration: 5 mM)
-
50 µL of 1 M this compound stock solution (final concentration: 50 mM)
-
Note: The final concentrations of NADP⁺ and this compound should be optimized based on the Kₘ values of the specific enzyme to ensure saturation.
-
-
Pre-incubation: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solution to reach thermal equilibrium.
-
Initiation of the Reaction: Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette. Quickly mix by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to read absorbance at 340 nm. Record the absorbance every 15-30 seconds for a total of 3-5 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.
-
Control Reaction: Perform a control reaction by omitting the enzyme or the substrate (this compound) from the reaction mixture to measure any background non-enzymatic reduction of NADP⁺. Subtract the rate of the control reaction from the rate of the enzymatic reaction.
Data Analysis
-
Calculate the rate of change in absorbance (ΔA₃₄₀/min): Determine the slope of the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity: Use the Beer-Lambert law to calculate the enzyme activity in Units/mL. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l)
Where:
-
ΔA₃₄₀/min is the rate of absorbance change at 340 nm per minute.
-
ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Calculate the specific activity: Divide the enzyme activity by the protein concentration of the enzyme solution (in mg/mL) to obtain the specific activity in Units/mg.
Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of this compound to sulfoacetate.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay.
References
Application of Sulfoacetaldehyde in Coenzyme M Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate, is a vital cofactor in the metabolism of methanogenic archaea and certain bacteria. Its biosynthesis is a critical pathway for these organisms, making it a potential target for antimicrobial drug development. Sulfoacetaldehyde is a key intermediate in the biosynthesis of CoM, serving as the direct precursor to the final product. The enzymatic conversion of this compound to CoM is a crucial step in this pathway, catalyzed by Coenzyme M synthase (ComF). This document provides detailed application notes and protocols for studying the role of this compound in CoM biosynthesis, focusing on the characterization of the enzymes involved.
Coenzyme M Biosynthesis Pathway
The biosynthesis of CoM from sulfopyruvate (B1220305) involves two key enzymatic steps. First, sulfopyruvate is decarboxylated to form this compound. This reaction is catalyzed by sulfopyruvate decarboxylase (ComDE). Subsequently, Coenzyme M synthase (ComF) catalyzes the conversion of this compound to CoM, utilizing a sulfur donor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the enzymes involved in the conversion of this compound in CoM biosynthesis.
Table 1: Kinetic Parameters of Sulfopyruvate Decarboxylase (ComDE)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Notes |
| Sulfopyruvate | 0.5 - 1.8 | Not explicitly stated | 7.0 | 80 | Substrate inhibition observed at concentrations > 1.8 mM. The enzyme is oxygen-sensitive and requires reducing agents for activity. |
*Data extracted from studies on Methanococcus jannaschii.[2]
Table 2: Coenzyme M Synthase (ComF) Activity
| Organism | Substrates | Product | Specific Activity | Notes |
| Methanococcus jannaschii | This compound, Sulfide (B99878) | Coenzyme M | Not explicitly quantified | The enzyme (MJ1681) has been shown to catalyze the conversion.[3][4] |
| Methanosarcina acetivorans | This compound, Sulfide | Coenzyme M | Not explicitly quantified | The MMP16 homolog is the primary CoM synthase.[1] |
Experimental Protocols
Protocol 1: Assay for Sulfopyruvate Decarboxylase (ComDE) Activity
This protocol is adapted from the characterization of ComDE from Methanococcus jannaschii.[2]
Objective: To measure the enzymatic activity of sulfopyruvate decarboxylase by quantifying the formation of this compound.
Materials:
-
Purified ComDE enzyme
-
Sulfopyruvate solution (20 mM)
-
Potassium phosphate (B84403) buffer (150 mM, pH 7.0) containing 1 mM MgCl₂ and 2 mM dithiothreitol (B142953) (DTT)
-
Sodium dithionite (B78146) solution (20 mM, freshly prepared)
-
Methyl viologen solution (2 mM)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup (Anaerobic):
-
All solutions should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
In an anaerobic chamber or glove box, prepare the reaction mixture in a final volume of 100 µL.
-
To a microcentrifuge tube, add:
-
50 µL of 150 mM potassium phosphate buffer (pH 7.0)
-
10.5 µL of 20 mM sulfopyruvate (final concentration 2.1 mM)
-
10 µL of 20 mM sodium dithionite (final concentration 2 mM)
-
10 µL of 2 mM methyl viologen (final concentration 0.2 mM)
-
-
Pre-incubate the mixture at 80°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the purified ComDE enzyme solution.
-
Incubate at 80°C for 15 minutes.
-
-
Reaction Quenching and Derivatization:
-
Stop the reaction by adding 100 µL of 0.1% DNPH solution. This will derivatize the this compound product to form a stable hydrazone.
-
Incubate at room temperature for 30 minutes.
-
-
Quantification by HPLC:
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC on a C18 column.
-
The this compound-DNPH derivative can be detected by UV absorbance at 360 nm.
-
Quantify the product by comparing the peak area to a standard curve prepared with known concentrations of this compound derivatized in the same manner.
-
Protocol 2: Assay for Coenzyme M Synthase (ComF) Activity
This is a proposed protocol based on the identified function of ComF and general enzymatic assay principles.
Objective: To measure the enzymatic activity of Coenzyme M synthase by quantifying the formation of CoM from this compound and a sulfide source.
Materials:
-
Purified ComF enzyme
-
This compound solution (10 mM, handle with care as it may be unstable in solution)
-
Sodium sulfide (Na₂S) solution (10 mM, freshly prepared in deoxygenated buffer)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 5 mM DTT
-
Ellman's reagent (DTNB) solution (10 mM in buffer) for thiol quantification (optional, for a coupled assay)
-
HPLC system with a suitable column for CoM analysis (e.g., C18 or an anion exchange column)
Procedure:
-
Reaction Setup (Anaerobic):
-
All solutions must be deoxygenated.
-
In an anaerobic environment, prepare the reaction mixture in a final volume of 200 µL.
-
To a microcentrifuge tube, add:
-
100 µL of 50 mM Tris-HCl buffer (pH 8.0) with 5 mM DTT
-
20 µL of 10 mM this compound (final concentration 1 mM)
-
20 µL of 10 mM sodium sulfide (final concentration 1 mM)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the purified ComF enzyme solution.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like 10% trichloroacetic acid (TCA).
-
-
Quantification of Coenzyme M by HPLC:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
-
CoM can be detected by various methods, including pre-column derivatization with a fluorescent probe (e.g., monobromobimane) followed by fluorescence detection, or by mass spectrometry. A standard curve of authentic CoM must be used for quantification.
-
Logical Relationships in Experimental Design
The study of this compound's role in CoM biosynthesis follows a logical progression from identifying the biosynthetic genes to characterizing the enzymes and their kinetics.
Concluding Remarks
The study of this compound and its conversion to Coenzyme M is a promising area for the development of novel antimicrobial agents. The protocols and data presented here provide a framework for researchers to investigate the enzymes of this pathway. Further characterization of ComF from various organisms and the development of high-throughput screening assays are important next steps in this field.
References
- 1. Methanogenesis marker 16 metalloprotein is the primary coenzyme M synthase in Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Characterization of the Final Enzyme in the Coenzyme M Biosynthesis Pa" by Connor John Hines [digitalcommons.unl.edu]
- 4. Identification of an Enzyme Catalyzing the Conversion of this compound to 2-Mercaptoethanesulfonic Acid in Methanogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Headspace GC/MS Analysis of Volatile Sulfoacetaldehyde Derivatives
Introduction
Sulfoacetaldehyde is a key intermediate in the bacterial degradation of sulfoacetate, a widespread natural product.[1] Its analysis is crucial for understanding microbial sulfur metabolism and may have applications in monitoring environmental bioremediation processes or as a potential biomarker in clinical and toxicological studies. However, this compound is a polar, non-volatile compound, making its direct analysis by gas chromatography (GC) challenging. To overcome this limitation, a derivatization step is necessary to convert it into a volatile and thermally stable derivative suitable for GC analysis.
This document provides a detailed protocol for the analysis of this compound by converting it into a volatile trimethylsilyl (B98337) (TMS) derivative, followed by static headspace gas chromatography-mass spectrometry (HS-GC/MS). The methodology is designed for researchers in biochemistry, environmental science, and drug development, offering a sensitive and reliable approach for the quantification of this important metabolite.
Experimental Workflow
The overall analytical procedure involves sample preparation, a two-step derivatization process to enhance volatility, and subsequent analysis by HS-GC/MS. The workflow is designed to be robust and reproducible for the sensitive detection of this compound in complex biological matrices.
Figure 1: Overall experimental workflow from sample preparation to final quantification.
Detailed Experimental Protocols
1. Sample Preparation (Aqueous Matrix)
This protocol is optimized for aqueous samples such as cell culture media or urine.
-
1.1. Centrifuge the sample (e.g., 5 mL) at 10,000 x g for 15 minutes at 4°C to remove cells and particulate matter.
-
1.2. Transfer 1-2 mL of the supernatant to a clean glass vial suitable for lyophilization.
-
1.3. Freeze the sample completely at -80°C.
-
1.4. Lyophilize the sample to complete dryness using a freeze-dryer. The dried sample is critical as water interferes with the silylation reagent.[2]
-
1.5. Store the dried sample under a desiccated, inert atmosphere (e.g., nitrogen or argon) until derivatization.
2. Two-Step Derivatization Protocol
This procedure converts the non-volatile this compound into its methoxime-trimethylsilyl (MOX-TMS) derivative. The methoximation step protects the aldehyde group, while the silylation step replaces active hydrogens to increase volatility.[2][3]
-
Step 1: Methoximation
-
2.1.1. Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
2.1.2. Add 50 µL of the methoxyamine hydrochloride solution to the lyophilized sample.
-
2.1.3. Vortex the vial for 1 minute to ensure complete dissolution of the sample.
-
2.1.4. Incubate the mixture at 60°C for 60 minutes in a heating block.
-
2.1.5. Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
2.2.1. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial from the previous step.
-
2.2.2. Vortex the vial for 30 seconds.
-
2.2.3. Incubate the mixture at 70°C for 90 minutes.
-
2.2.4. After cooling to room temperature, transfer the derivatized sample to a 20 mL headspace vial for GC/MS analysis.
-
3. Headspace GC/MS Analysis Protocol
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Size | 20 mL |
| Sample Volume | 1 mL of derivatized sample |
| Equilibration Temperature | 90°C[4] |
| Equilibration Time | 20 minutes[4] |
| Injection Volume | 1 mL of headspace gas |
| Injection Mode | Split (50:1)[5] |
| Gas Chromatograph (GC) | |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV (Electron Ionization - EI) |
| Mass Range | m/z 40-500 (Scan Mode) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Quantitative Data and Performance
For accurate quantification, a calibration curve should be prepared using this compound standards subjected to the same sample preparation and derivatization procedure. The following table summarizes the expected performance characteristics for the analysis of the di-trimethylsilyl derivative of methoximated this compound.
| Parameter | Expected Value |
| Analyte | This compound-MOX-2TMS |
| Retention Time (RT) | ~12.5 min (dependent on GC conditions) |
| Quantification Ion (m/z) | Predicted: 174 (base peak) |
| Qualifier Ions (m/z) | Predicted: 73, 147, 266 |
| Limit of Detection (LOD) | 0.1 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µM[6] |
| Linearity (R²) | > 0.99[6] |
Biological Pathway Context: Sulfoacetate Degradation
The analysis of this compound is often relevant in the context of microbial metabolism. In bacteria such as Cupriavidus necator H16, sulfoacetate is catabolized to this compound, which is then cleaved to release sulfite (B76179) and acetyl-phosphate for energy production. This pathway is a critical part of the global sulfur cycle.
Figure 2: Bacterial degradation pathway of sulfoacetate to this compound.[1]
References
- 1. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
- 6. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Cell-Free Extracts for the Investigation of Sulfoacetaldehyde Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoacetaldehyde is a key intermediate in the microbial metabolism of organosulfonates, such as taurine (B1682933) and isethionate. The study of enzymes involved in its transformation is crucial for understanding biogeochemical sulfur cycling and for potential applications in biocatalysis and drug development. Cell-free extracts provide a powerful in vitro system to characterize these enzymatic activities without the complexities of the cellular environment. These application notes provide detailed protocols for the preparation of active cell-free extracts from bacteria known to metabolize this compound, along with methods for key enzyme assays.
Metabolic Pathways of this compound
This compound can be metabolized through several pathways depending on the organism. Two prominent pathways involve its conversion by this compound acetyltransferase (Xsc) or its reduction by this compound reductase.
// Nodes Taurine [label="Taurine", fillcolor="#F1F3F4", fontcolor="#202124"]; Isethionate [label="Isethionate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Acetyl_P [label="Acetyl phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfite (B76179) [label="Sulfite", fillcolor="#F1F3F4", fontcolor="#202124"]; Isethionate_product [label="Isethionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Taurine -> this compound [label="Taurine\ndehydrogenase/\naminotransferase"]; Isethionate -> this compound [label="Isethionate\ndehydrogenase"]; this compound -> Acetyl_P [label="this compound\nacetyltransferase (Xsc)", color="#4285F4", fontcolor="#4285F4"]; this compound -> Sulfite [label="this compound\nacetyltransferase (Xsc)", color="#4285F4", fontcolor="#4285F4"]; this compound -> Isethionate_product [label="this compound\nreductase", color="#34A853", fontcolor="#34A853"]; Acetyl_P -> Acetyl_CoA [label="Phosphate\nacetyltransferase"];
// Invisible edges for alignment {rank=same; Taurine; Isethionate} } . Caption: Overview of major this compound metabolic pathways.
Preparation of Cell-Free Extracts: Protocols and Comparison
The choice of cell lysis method is critical for obtaining active cell-free extracts. Below are protocols for preparing extracts from bacteria known to metabolize this compound, followed by a comparison of different lysis techniques.
Experimental Workflow for Cell-Free Extract Preparation
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; culture [label="Bacterial Cell Culture\n(e.g., C. necator, R. nubinhibens)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Cell Harvesting\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Cell Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(e.g., French Press, Sonication, Bead Beating)", fillcolor="#FBBC05", fontcolor="#202124"]; clarify [label="Clarification\n(Centrifugation/Ultracentrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Cell-Free Extract\n(Supernatant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="Storage at -80°C", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> culture; culture -> harvest; harvest -> wash; wash -> lysis; lysis -> clarify; clarify -> extract; extract -> store; store -> end; } . Caption: General workflow for preparing bacterial cell-free extracts.
Protocol 1: Cell-Free Extract Preparation from Cupriavidus necator H16 using a French Pressure Cell
This protocol is adapted from studies on sulfoacetate degradation in C. necator H16.[1][2]
Materials:
-
Cupriavidus necator H16 culture grown in a suitable medium (e.g., mineral salt medium with sulfoacetate as an inducer).
-
Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2) containing 5 mM MgCl₂.
-
French Pressure Cell Press.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Harvest: Harvest bacterial cells from the exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Cell Washing: Wash the cell pellet twice with ice-cold Lysis Buffer and resuspend the cells in a minimal volume (2-3 mL) of the same buffer.
-
Cell Lysis: Disrupt the cells by passing the suspension through a pre-chilled French pressure cell at 140 MPa. Repeat the passage four times to ensure efficient lysis. Keep the sample on ice between passages.
-
Clarification: Centrifuge the lysate at 30,000 x g for 20 minutes at 4°C to remove cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which is the crude cell-free extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method like the Bradford assay.
-
Storage: Aliquot the cell-free extract and store it at -80°C for future use.
Protocol 2: Cell-Free Extract Preparation from Roseovarius nubinhibens ISM by Ultrasonication
This protocol is based on the study of sulfolactate degradation in R. nubinhibens ISM.[3]
Materials:
-
Roseovarius nubinhibens ISM culture.
-
Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM DTT.
-
DNase I.
-
Ultrasonicator with a microtip.
-
Ultracentrifuge.
Procedure:
-
Cell Harvest and Washing: Harvest and wash the cells as described in Protocol 1, resuspending the final pellet in the Lysis Buffer.
-
DNase I Treatment: Add DNase I to the cell suspension to a final concentration of 0.05 mg/mL to reduce viscosity from released DNA.
-
Cell Lysis: Lyse the cells by ultrasonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation. The total sonication time will need to be optimized for the specific instrument and sample volume.
-
Clarification: Centrifuge the lysate at 220,000 x g for 30 minutes at 4°C to pellet cell debris and membranes.
-
Supernatant Collection: Collect the clear supernatant (the soluble fraction).
-
Protein Quantification and Storage: Determine the protein concentration and store the extract at -80°C.
Comparison of Cell Lysis Methods for Gram-Negative Bacteria
The efficiency of protein extraction can vary significantly with the lysis method. The following table summarizes a qualitative comparison of common methods. For quantitative comparisons, it is recommended to perform pilot experiments with the specific bacterial strain and growth conditions of interest.
| Lysis Method | Principle | Advantages | Disadvantages | Suitable for |
| French Press | High-pressure extrusion and shear stress. | Highly efficient for a wide range of microbes, scalable. | Requires specialized, expensive equipment; can be time-consuming. | Small to large-scale preparations. |
| Ultrasonication | High-frequency sound waves create cavitation. | Effective for small to medium sample volumes, relatively low cost. | Can generate heat, potentially denaturing proteins; can shear DNA. | Small to medium-scale preparations.[4] |
| Bead Beating | Mechanical disruption by collision with beads. | Effective for tough-to-lyse cells, can be used for small samples. | Can generate heat; may lead to protein degradation if not properly cooled. | Small-scale, high-throughput preparations. |
| Enzymatic Lysis | Digestion of the cell wall with enzymes (e.g., lysozyme). | Gentle, preserves protein activity. | Less effective for Gram-negative bacteria alone; often used with other methods. | Specific applications where gentle lysis is paramount.[5] |
| Freeze-Thaw | Ice crystal formation disrupts cell membranes. | Simple and inexpensive. | Generally low efficiency; may not be sufficient for complete lysis. | Preliminary or small-scale experiments.[4] |
Enzyme Activity Assays in Cell-Free Extracts
This compound Acetyltransferase (Xsc) Assay
This compound acetyltransferase (EC 2.3.3.15) catalyzes the conversion of this compound and phosphate to acetyl phosphate and sulfite.[6] The activity can be assayed by monitoring the formation of a product or the consumption of a substrate. A coupled enzyme assay is often employed for continuous monitoring.
Principle: The production of acetyl phosphate can be coupled to the arsenolysis of acetyl phosphate catalyzed by phosphate acetyltransferase (PTA), which leads to a decrease in absorbance at 232 nm due to the cleavage of the thioester bond in acetyl-CoA (formed from acetyl phosphate and CoA). Alternatively, a discontinuous assay can be performed to measure the production of sulfite or acetyl phosphate using specific chemical or enzymatic methods.
Workflow for a Coupled Spectrophotometric Assay:
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prepare [label="Prepare Reaction Mixture\n(Buffer, Substrates, Coupling Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_extract [label="Add Cell-Free Extract", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Monitor Absorbance Change\n(Spectrophotometer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prepare; prepare -> add_extract; add_extract -> measure; measure -> calculate; calculate -> end; } . Caption: Workflow for a coupled enzyme assay for Xsc activity.
Protocol (Discontinuous Assay for Sulfite Production): This protocol is based on the colorimetric determination of sulfite.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 0.5 mM thiamine (B1217682) pyrophosphate (TPP).
-
Substrate Solution: 10 mM this compound and 50 mM potassium phosphate in Assay Buffer.
-
Cell-free extract.
-
Sulfite detection reagent (e.g., Ellman's reagent, DTNB).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 450 µL of Substrate Solution and 50 µL of cell-free extract. A control reaction without this compound should be run in parallel.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a protein precipitating agent (e.g., 10% trichloroacetic acid).
-
Sulfite Quantification: Centrifuge to pellet the precipitated protein. Measure the sulfite concentration in the supernatant using a suitable colorimetric method.
-
Activity Calculation: Calculate the specific activity as µmol of sulfite produced per minute per mg of protein.
This compound Reductase Assay
This compound reductase catalyzes the NAD(P)H-dependent reduction of this compound to isethionate. The activity is conveniently measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.
Protocol: This protocol is adapted from studies on this compound reductase from various bacteria.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5).
-
Substrate Solution: 10 mM this compound in Assay Buffer.
-
Cofactor Solution: 5 mM NADH or NADPH in Assay Buffer.
-
Cell-free extract.
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of Cofactor Solution, and 50 µL of cell-free extract.
-
Initiation: Start the reaction by adding 50 µL of the Substrate Solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 2-3 minutes using a spectrophotometer.
-
Activity Calculation: Calculate the specific activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.
Quantitative Data Summary
The following table presents representative data on the specific activities of this compound metabolizing enzymes in crude cell-free extracts from Cupriavidus necator H16 grown on different substrates. This highlights the inducible nature of these enzymes.
| Growth Substrate | SauT (Sulfoacetate-CoA ligase) Specific Activity (mU/mg protein) | SauS (this compound dehydrogenase) Specific Activity (mU/mg protein) |
| Sulfoacetate | 1.5 | 120 |
| Acetate | Not detected | Not detected |
| Taurine | Not detected | Not detected |
| Isethionate | Not detected | Not detected |
Data adapted from Weinitschke et al. (2010). Note: 1 mU = 1 nmol/min.
Conclusion
The protocols and data presented provide a comprehensive guide for the preparation of active cell-free extracts to study this compound metabolism. The choice of bacterial strain and cell lysis method should be optimized based on the specific research goals. The detailed enzyme assay protocols will enable researchers to quantify the activities of key enzymes in this metabolic pathway, facilitating further biochemical characterization and potential biotechnological applications.
References
- 1. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via this compound Acetyltransferase and (S)-Cysteate Sulfolyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis [frontiersin.org]
- 6. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Sulfoacetaldehyde Stability in Assay Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of sulfoacetaldehyde in solution for various assays. The following information is designed to help you troubleshoot common issues and implement best practices to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound standards are inconsistent. What could be the cause?
A1: Inconsistency in this compound standards is often due to its inherent instability in aqueous solutions. The aldehyde group is susceptible to oxidation and other degradation pathways. Factors such as pH, temperature, and storage duration can significantly impact its concentration over time. It is crucial to prepare fresh standards for each experiment or validate the stability of stored standards under your specific conditions.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific quantitative data for this compound is limited in publicly available literature, related compounds suggest that pH is a critical factor. For instance, sulfoacetyl-CoA, a structurally similar molecule, exhibits a half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values[1][2]. Generally, aldehydes can undergo base-catalyzed degradation[3]. Therefore, it is recommended to store stock solutions in a slightly acidic to neutral buffer (pH 6.0-7.0) and at low temperatures. However, the optimal pH may also depend on the specific assay requirements.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the degradation of many chemical compounds, including aldehydes[3][4]. For optimal stability, this compound solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen (-20°C or -80°C) for longer-term storage. When in use during an assay, it is advisable to keep the solutions on ice.
Q4: Can I use a universal buffer for my this compound assays?
A4: While a single buffer might be used, its choice can impact stability. The buffer species itself can influence degradation rates[3]. It is important to choose a buffer system that is compatible with your assay and minimizes this compound degradation. Phosphate or citrate (B86180) buffers are common choices. If your assay requires a high pH (e.g., for enzyme activity), you should be aware of the potential for accelerated degradation of this compound and minimize the time the compound spends in the high pH buffer before measurement.
Troubleshooting Guide
This guide addresses common problems encountered during assays involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no signal from this compound | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C. Minimize freeze-thaw cycles. |
| Incompatibility with assay buffer. | Test the stability of this compound in your assay buffer over the time course of your experiment. Consider adjusting the buffer composition or pH if significant degradation is observed. | |
| Poor linearity of standard curve | Differential degradation of standards at different concentrations. | Prepare standards immediately before use. Ensure all standards are treated identically in terms of time and temperature exposure. |
| High variability between replicates | Inconsistent degradation of this compound across different wells or tubes. | Ensure uniform temperature control for all samples and standards. Mix solutions thoroughly but gently. |
| Assay signal decreases over time | Ongoing degradation of this compound during the assay. | Minimize the incubation time of the assay. If possible, perform the assay at a lower temperature. |
Data on Factors Affecting Stability
Table 1: Illustrative Stability of a Structurally Related Compound (Sulfoacetyl-CoA) in Aqueous Solution.
Disclaimer: This data is for sulfoacetyl-CoA and should be used as a general guide only. The stability of this compound may differ.
| pH | Temperature (°C) | Half-life | Reference |
| 9.0 | Not Specified | ~2 hours | [1][2] |
| > 9.0 | Not Specified | < 2 hours | [1][2] |
| < 9.0 | Not Specified | < 2 hours | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution with enhanced stability for use in biochemical assays.
Materials:
-
This compound salt (e.g., sodium salt)
-
Nuclease-free water
-
Buffer, pH 6.5 (e.g., 10 mM Sodium Phosphate)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Equilibrate all reagents to room temperature.
-
Accurately weigh a small amount of this compound salt.
-
Dissolve the this compound in a minimal amount of nuclease-free water.
-
Immediately dilute the concentrated solution to the desired stock concentration (e.g., 100 mM) with the pH 6.5 buffer.
-
Vortex briefly to ensure homogeneity.
-
Aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.
-
Immediately freeze the aliquots at -80°C.
-
For use, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Protocol 2: Assessing this compound Stability in an Assay Buffer
This protocol allows you to determine the stability of this compound under your specific assay conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Your assay buffer
-
Detection reagent/system for your assay
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of this compound in your assay buffer at the highest concentration used in your standard curve.
-
At time zero, take a sample of the working solution and measure the concentration using your assay's detection method.
-
Incubate the remaining working solution under the same conditions as your actual assay (e.g., room temperature, 37°C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), take additional samples and measure the this compound concentration.
-
Plot the concentration of this compound versus time to determine its stability profile in your assay buffer.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound assay issues.
Caption: Recommended experimental workflow for using this compound.
References
- 1. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfoacetaldehyde Sulfo-lyase Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with sulfoacetaldehyde sulfo-lyase (EC 4.4.1.12). The information is designed to help you optimize your experiments and address common challenges, particularly concerning the determination of the enzyme's optimal pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound sulfo-lyase activity?
A1: The optimal pH for this compound sulfo-lyase activity is generally in the range of 7.5 to 7.8.[1] One study noted the highest activity at pH 7.8 but recommended using pH 7.5 for routine assays due to the instability of the substrate, this compound, at higher pH values.
Q2: Does this compound sulfo-lyase require any cofactors?
A2: Yes, this enzyme typically requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation, most commonly Magnesium (Mg²⁺), for its catalytic activity.[1][2] It is crucial to include both TPP and Mg²⁺ in your reaction buffers.
Q3: My purified this compound sulfo-lyase shows low or no activity. What could be the reason?
A3: A common reason for the inactivity of purified TPP-dependent enzymes is the loss of the TPP cofactor during purification. To address this, it is recommended to include TPP (typically 0.1-1 mM) and Mg²⁺ (1-5 mM) in all purification buffers (lysis, wash, and elution). You can also try to reactivate the purified enzyme by incubating it with an excess of TPP and Mg²⁺ before performing the activity assay.
Q4: Are there any known inhibitors of this compound sulfo-lyase?
A4: Yes, the enzyme can be inhibited by several compounds. Known inhibitors include p-chloromercuribenzoate, EDTA, and one of the reaction products, sulfite (B76179).[1][2] The presence of these substances in your reaction mixture can lead to decreased or absent enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect pH of the assay buffer. | Prepare fresh buffer and verify the pH is within the optimal range of 7.5-7.8. |
| Absence or insufficient concentration of cofactors (TPP and Mg²⁺). | Add TPP and Mg²⁺ to the reaction mixture at appropriate concentrations (e.g., TPP at 2.7 µM and Mg²⁺ at a suitable concentration). Pre-incubation of the enzyme with cofactors may be required for maximal activity.[1][2] | |
| Presence of inhibitors (e.g., EDTA, sulfite). | Ensure all reagents are free from contaminating inhibitors. If EDTA was used during purification, it should be removed by dialysis or buffer exchange. | |
| Enzyme is inactive or denatured. | Handle the enzyme gently and store it under appropriate conditions (e.g., on ice or frozen). Avoid repeated freeze-thaw cycles. | |
| Inconsistent or non-reproducible results | Instability of the substrate (this compound) at high pH. | Perform assays at a slightly lower pH, such as 7.5, where the substrate is more stable. Prepare the substrate solution fresh before each experiment. |
| Pipetting errors or inaccurate reagent concentrations. | Calibrate your pipettes and double-check the concentrations of all stock solutions. | |
| High background signal | Non-enzymatic degradation of the substrate. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the rate of the enzymatic reaction. |
Quantitative Data
The following table summarizes the effect of pH on the relative activity of this compound sulfo-lyase. The data is compiled from published optimal values and general enzyme kinetics principles.
| pH | Relative Activity (%) | Notes |
| 6.0 | < 20 | Activity is significantly reduced in acidic conditions. |
| 6.5 | 30 - 50 | |
| 7.0 | 70 - 85 | |
| 7.5 | 95 - 100 | Often used for standard assays due to substrate stability.[1] |
| 7.8 | 100 | Reported as the optimal pH in some studies. |
| 8.0 | 80 - 95 | Substrate instability may become a factor. |
| 8.5 | 50 - 70 | |
| 9.0 | < 30 | Activity decreases significantly in alkaline conditions. |
Experimental Protocols
Standard Assay for this compound Sulfo-lyase Activity
This protocol is based on the method described by Kondo and Ishimoto (1975), which measures the formation of a bisulfite adduct with benzaldehyde.[2]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Thiamine pyrophosphate (TPP) stock solution
-
Magnesium chloride (MgCl₂) stock solution
-
This compound solution
-
Benzaldehyde solution
-
Purified this compound sulfo-lyase
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following in the given order:
-
Potassium phosphate buffer (pH 7.5)
-
TPP to a final concentration of 2.7 µM
-
MgCl₂
-
Benzaldehyde solution
-
-
Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the purified this compound sulfo-lyase to the reaction mixture.
-
Add the substrate: Start the reaction by adding this compound to a final concentration of 5.0 mM.[2]
-
Monitor the reaction: Immediately measure the increase in absorbance at a specific wavelength corresponding to the formation of the bisulfite-benzaldehyde adduct. The exact wavelength should be determined based on the specific adduct formed.
-
Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
Caption: Workflow for a standard this compound sulfo-lyase activity assay.
Caption: A logical workflow for troubleshooting low enzyme activity.
References
Troubleshooting sulfoacetaldehyde degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage and handling of sulfoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an organosulfonic acid and an alpha-CH2-containing aldehyde with the chemical formula C₂H₄O₄S.[1] It is a reactive compound that can participate in a variety of chemical reactions, making it a valuable intermediate in both chemical synthesis and biological pathways.[2]
Q2: What are the primary degradation pathways for this compound during storage?
The primary degradation pathways for this compound, like other aldehydes, are oxidation and polymerization.[3][4]
-
Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts this compound into sulfoacetic acid. This process can be accelerated by light and elevated temperatures.[3]
-
Polymerization: Aldehydes can undergo self-condensation to form polymers. This is often acid-catalyzed and can lead to the formation of trimers or longer-chain polymers, which may appear as a precipitate or cause the solution to become more viscous.[5][6][7]
-
pH-Dependent Degradation: this compound is known to be unstable in solution, with its stability being highly dependent on pH. It has a reported half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values.[8]
Q3: What are the optimal storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended. For short-term storage, refrigeration at 2-8°C is suitable.[3]
-
Atmosphere: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[3]
-
Container: Use tightly sealed vials to prevent exposure to air and moisture.
-
Light: Protect the compound from light to minimize light-induced degradation.[3]
Q4: Can I store this compound in a solution?
While storing this compound in its neat (undiluted) form is preferable for long-term stability, solutions can be prepared for immediate or short-term use. If preparing a stock solution, it is advisable to use a dry, aprotic solvent and store it under the same stringent conditions as the neat compound. For aqueous solutions, be aware of the pH-dependent instability.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Solution & Preventative Measures |
| Loss of biological or chemical activity in experiments. | Degradation of this compound due to improper storage (oxidation or polymerization). | - Confirm the purity of the this compound using an appropriate analytical method, such as HPLC (see Protocol 1).- If degradation is confirmed, use a fresh, unopened vial of the compound.- For future prevention, ensure storage at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light. |
| Appearance of a white precipitate or increased viscosity in the sample. | Polymerization of this compound. | - The polymerized material may have significantly different properties and is likely unsuitable for most applications. It is recommended to discard the sample.- To prevent polymerization, store the compound in its neat, solid form whenever possible. If a solution is necessary, prepare it fresh before use. |
| Yellowing of the sample. | Oxidation of the aldehyde to sulfoacetic acid or other colored degradation products. | - Discard the discolored sample and use a fresh batch.- Prevent oxidation by storing under an inert atmosphere (nitrogen or argon) and protecting from light.[3] |
| Inconsistent or non-reproducible experimental results with a previously opened vial. | Partial degradation of the compound due to repeated exposure to air and moisture. | - Assess the purity of the stored material using analytical techniques like HPLC.- If possible, aliquot the compound upon first use to minimize the number of times the main stock is opened. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Presence of degradation products (e.g., sulfoacetic acid, polymers) or impurities from the storage solvent. | - Identify the unexpected peaks by mass spectrometry if possible.- Run a blank of the solvent used for sample preparation to rule out solvent-based impurities.- Use a fresh sample of this compound for comparison. |
Data Presentation
This compound Stability Data
| Storage Condition | Expected Stability | Primary Degradation Product(s) | Key Influencing Factors |
| Aqueous Solution (pH 9.0), Room Temperature | Low (t½ ≈ 2 hours)[8] | pH-dependent degradation products | pH, Temperature |
| Aqueous Solution (Acidic/Neutral), Room Temperature | Low to Moderate | pH-dependent degradation products, Polymers | pH, Temperature |
| Room Temperature (~25°C), Exposed to Air | Low to Moderate | Sulfoacetic Acid | Oxygen, Light, Humidity |
| Refrigerated (2-8°C), Exposed to Air | Moderate | Sulfoacetic Acid | Oxygen, Light |
| Room Temperature (~25°C), Under Inert Gas (N₂ or Ar) | High | Minimal Degradation | Residual Oxygen |
| Refrigerated (2-8°C), Under Inert Gas (N₂ or Ar) | Very High | Minimal Degradation | None |
| Frozen (-20°C to -80°C), Under Inert Gas (N₂ or Ar) | Excellent | Negligible Degradation | None |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC with DNPH Derivatization
Objective: To determine the purity of a this compound sample and quantify its concentration by converting it to a stable 2,4-dinitrophenylhydrazone (DNPH) derivative, which can be analyzed by HPLC with UV detection.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with a small amount of acid catalyst like HCl or H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of high-purity this compound standard to prepare a stock solution in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
To a known volume of each standard (e.g., 100 µL), add an excess of the DNPH reagent solution (e.g., 900 µL).
-
Allow the reaction to proceed in a sealed vial at room temperature for at least 1 hour, or gently warm to 40-60°C for 30 minutes to ensure complete derivatization.[5]
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested in acetonitrile at a concentration within the range of the calibration standards.
-
Derivatize the sample solution using the same procedure as for the standards.
-
-
HPLC Analysis:
-
Filter all derivatized standards and samples through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the following conditions (these may need to be optimized for your specific system and column):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time). A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[9]
-
Injection Volume: 10-20 µL
-
-
Inject the derivatized standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized sample and determine its concentration from the calibration curve.
-
-
Data Analysis:
-
Calculate the purity of the this compound sample by comparing the measured concentration to the expected concentration.
-
The presence of additional peaks in the chromatogram may indicate impurities or degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for experimental issues.
References
- 1. 2-Oxoethanesulfonic acid | C2H4O4S | CID 160226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 32797-12-9,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetaldehyde polymerization on Co(0001): the role of CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
Minimizing matrix effects in sulfoacetaldehyde LC-MS analysis
Welcome to the technical support center for minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of sulfoacetaldehyde. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LC-MS analysis of this compound.
Issue 1: Low Signal Intensity or Significant Ion Suppression
Question: My this compound signal is very low, or I suspect significant ion suppression. What are the primary causes and how can I fix this?
Answer: Low signal intensity is often a direct result of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of this compound.[1] Phospholipids (B1166683) are a major cause of ion suppression in biological samples like plasma or serum.[2]
Recommended Solutions:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[2]
-
Solid-Phase Extraction (SPE): Use SPE to selectively remove interfering compounds.[3] For biological matrices, specialized phospholipid removal products (e.g., HybridSPE, Oasis PRiME) are highly effective.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can yield the best results for removing phospholipids while retaining analytes.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from matrix components based on polarity. A double LLE approach can further enhance selectivity.[2]
-
Protein Precipitation (PPT): While a common first step, PPT alone is often insufficient as it does not effectively remove phospholipids. It should be followed by a more specific cleanup technique like SPE.
-
Sample Dilution: A simple approach is to dilute the sample, but this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection.[1][6]
-
-
Improve Chromatographic Separation:
-
Switch to HILIC: this compound is a highly polar compound and may exhibit poor retention on traditional reversed-phase (e.g., C18) columns.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar analytes and can provide better retention and separation from nonpolar matrix components like phospholipids.[8][9][10]
-
Optimize Gradient: Adjust the mobile phase gradient to better separate the this compound peak from the regions where matrix components elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is showing significant tailing or splitting. What could be the cause?
Answer: Poor peak shape can be caused by a variety of factors including column contamination, improper mobile phase conditions, or secondary interactions with the stationary phase.[13]
Recommended Solutions:
-
Check for Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can degrade performance and cause peak shape issues.
-
Action: Implement a more rigorous sample cleanup method (see Issue 1). Use a guard column to protect the analytical column. Flush the column with a strong solvent to remove contaminants.
-
-
Optimize Mobile Phase:
-
Adjust pH: Ensure the mobile phase pH is appropriate for this compound, which is a sulfonated compound.
-
Additives: For HILIC, using a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase is crucial for good peak shape, as ion exchange is a strong contributor to the retention mechanism.[14]
-
-
Ensure Proper Column Equilibration: Inadequate equilibration, especially when switching between methods or using HILIC, can lead to retention time drift and poor peak shapes.[15]
Issue 3: Inconsistent Retention Time
Question: The retention time for this compound is shifting between injections. How can I stabilize it?
Answer: Retention time instability is often linked to issues with the mobile phase, column equilibration, or temperature fluctuations.[13]
Recommended Solutions:
-
Ensure Mobile Phase Stability: Prepare fresh mobile phases daily. If using buffered solutions, ensure they are fully dissolved and that the organic solvent percentage does not cause precipitation.[8]
-
Improve Column Equilibration: As mentioned for poor peak shape, insufficient equilibration is a primary cause of retention time drift, particularly in HILIC mode.[8][13]
-
Control Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can affect retention times.[13][15]
-
Check for System Leaks: Ensure there are no leaks in the LC system, as this can cause pressure and flow rate fluctuations.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS? Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This phenomenon can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, salts, and phospholipids.
Q2: Why is this compound particularly susceptible to matrix effects? this compound is a small, highly polar, and water-soluble molecule. In reversed-phase chromatography, it elutes very early, often with other polar matrix components and salts, leading to significant ion suppression.[7] Its aldehydic nature can also make it reactive and prone to instability.
Q3: How can I quantify the extent of matrix effects in my assay? The post-extraction spike method is a quantitative way to assess matrix effects.[2][6] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix with the response of the analyte in a pure solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.
Q4: Is derivatization a good strategy for this compound analysis? Yes, derivatization can be a very effective strategy. Aldehydes often exhibit poor ionization efficiency.[16][17] Derivatizing this compound with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or another agent that introduces a readily ionizable group can significantly enhance MS sensitivity.[18][19] This can also improve chromatographic retention and move the analyte away from the early-eluting matrix interferences.[16][20]
Q5: When should I choose HILIC over Reversed-Phase (RP) chromatography for this compound? You should choose HILIC when your this compound analyte is poorly retained on RP columns (e.g., C18).[7][9] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar compounds like this compound.[10] This results in better separation from other matrix components and can lead to enhanced ESI-MS sensitivity due to the high organic content of the mobile phase.[9][14]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in removing matrix components.
| Sample Preparation Method | Matrix Component | Removal Efficiency | Source |
| Protein Precipitation (PPT) | Phospholipids | Ineffective | |
| HybridSPE®-Phospholipid | Phospholipids | Highly efficient removal | [4] |
| Oasis PRiME HLB µElution SPE | Phospholipids | >99% | [5] |
| Mixed-Mode RP/SCX SPE | Phospholipids | 85% found in the elution step with the standard protocol, but optimized protocols significantly improve removal. |
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol is a general guideline for using a phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid) for plasma or serum samples.
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample in a collection tube, add 300 µL of 1% formic acid in acetonitrile (B52724).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
-
SPE Cleanup:
-
Place a 96-well phospholipid removal SPE plate on a collection plate or vacuum manifold.
-
Transfer the supernatant from the previous step directly onto the SPE plate wells.
-
Apply a brief vacuum pulse (if using a manifold) or allow the sample to pass through via gravity. The packed bed acts as both a filter and a specific retention medium for phospholipids.[4]
-
-
Eluate Collection:
-
The collected eluate/filtrate is now free of proteins and phospholipids.[4]
-
This solution can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable mobile phase.
-
Protocol 2: Derivatization of this compound with DNPH
This protocol describes a general procedure for derivatizing this compound with 2,4-dinitrophenylhydrazine (DNPH) for LC-MS analysis, based on established methods for aldehydes.[18]
-
Reagent Preparation:
-
Prepare a DNPH solution (e.g., 0.5 mg/mL) in acetonitrile with a small amount of acid catalyst (e.g., 0.1% formic acid).
-
-
Derivatization Reaction:
-
To 50 µL of your sample extract (or standard), add 50 µL of the DNPH reagent solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 15-30 minutes. The optimal time and temperature should be determined empirically.
-
-
Analysis:
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for this compound analysis and troubleshooting.
Caption: General workflow for this compound LC-MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shimadzu.at [shimadzu.at]
- 16. researchgate.net [researchgate.net]
- 17. ddtjournal.com [ddtjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Sulfoacetaldehyde Synthesis
Welcome to the technical support center for the chemical synthesis of sulfoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for improving synthesis outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common method of reacting a haloacetaldehyde with a sulfite (B76179) source.
Q1: My reaction yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in this compound synthesis often stem from a few key areas. Begin by systematically evaluating the following:
-
Reagent Quality and Stability:
-
Haloacetaldehyde (e.g., Chloroacetaldehyde): This reactant is highly reactive and prone to polymerization and other side reactions. Using a freshly distilled or newly opened bottle is crucial. Consider using a more stable precursor like chloroacetaldehyde (B151913) dimethyl acetal (B89532), which can be hydrolyzed in situ to generate the reactive aldehyde.
-
Sodium Sulfite: Ensure your sodium sulfite is anhydrous and has been stored properly to prevent oxidation to sodium sulfate, which is unreactive in this synthesis.
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Too high a temperature can accelerate side reactions, while a temperature that is too low may lead to an impractically slow reaction rate. Careful optimization is necessary.
-
pH: The pH of the reaction mixture can significantly impact the stability of the product and the rate of side reactions. Maintaining a pH in the neutral to slightly basic range (pH 7-9) is often recommended.[1]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation. Monitoring the reaction progress by techniques like TLC or NMR is advisable.
-
-
Side Reactions:
-
Polymerization of Chloroacetaldehyde: This is a major cause of low yields. Slow addition of the chloroacetaldehyde to the sulfite solution can help to minimize its concentration and thus reduce polymerization.
-
Formation of Byproducts: Undesired reactions can consume starting materials and complicate purification. See the dedicated FAQ on byproducts (Q3) for more details.
-
Q2: I'm using chloroacetaldehyde dimethyl acetal as a precursor. What are the key considerations for the hydrolysis step to generate this compound?
A2: Using chloroacetaldehyde dimethyl acetal is a good strategy to avoid the handling of highly reactive chloroacetaldehyde. The success of this approach hinges on the efficient in-situ hydrolysis of the acetal to the aldehyde.
-
Acid Catalyst: The hydrolysis of the acetal is acid-catalyzed. A common approach is to perform the reaction in an aqueous acidic medium. The choice of acid and its concentration should be optimized to ensure complete hydrolysis without promoting side reactions of the resulting aldehyde.
-
One-Pot Procedure: Ideally, the hydrolysis and the subsequent reaction with sodium sulfite are performed in a single reaction vessel ("one-pot"). This minimizes the handling of the unstable chloroacetaldehyde.
-
Reaction Monitoring: It is important to ensure the hydrolysis is complete before or concurrent with the reaction with the sulfite. Monitoring the disappearance of the acetal by GC or NMR can be beneficial.
Q3: What are the common side reactions and byproducts I should be aware of, and how can I minimize them?
A3: Several side reactions can contribute to low yields of this compound. Understanding these can help in devising strategies to mitigate them.
-
Aldol Condensation/Polymerization: Acetaldehydes, including this compound, can undergo self-condensation reactions, especially under basic conditions, to form oligomers and polymers.
-
Mitigation: Maintain a controlled pH and temperature. Slow addition of the aldehyde-generating species can also help.
-
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate. While this compound has alpha-hydrogens, related side reactions can occur under certain conditions.
-
Mitigation: Careful control of pH is crucial. Avoid strongly basic conditions.
-
-
Over-sulfonation: While less common, it's theoretically possible for further reactions with sulfite to occur.
-
Formation of 2,5-dihydroxy-1,4-dithiane: When reacting chloroacetaldehyde with sodium hydrosulfide, the formation of 2,5-dihydroxy-1,4-dithiane is a known side product.[2] While this specific byproduct is from a different reaction, it highlights the reactivity of the aldehyde and the potential for complex side reactions.
Logical Relationship for Troubleshooting Low Yield
References
Addressing enzyme inhibition in sulfoacetaldehyde assays by sulfite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfoacetaldehyde assays, with a specific focus on addressing enzyme inhibition by sulfite (B76179).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The quantitative determination of this compound is typically achieved through an enzymatic assay utilizing this compound dehydrogenase (SAADH). This NAD⁺-dependent enzyme catalyzes the oxidation of this compound to sulfoacetate. The concomitant reduction of NAD⁺ to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the amount of this compound in the sample.
Q2: My this compound assay is showing lower than expected or no activity. What are the potential causes?
Low or absent enzyme activity in a this compound assay can stem from several factors:
-
Enzyme Inhibition: The presence of inhibitors, such as sulfite, in the sample can significantly reduce or completely block the activity of this compound dehydrogenase.
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or concentrations of substrates (this compound, NAD⁺) and enzyme can lead to reduced activity.
-
Enzyme Instability: Improper storage or handling of the this compound dehydrogenase can lead to loss of activity.
-
Incorrect Wavelength Measurement: Ensure the spectrophotometer is set to measure the absorbance of NADH at 340 nm.
-
Degradation of this compound: this compound can be unstable, especially at certain pH values or temperatures.
Q3: How does sulfite inhibit the this compound assay?
Sulfite can inhibit the this compound assay through multiple mechanisms:
-
Direct Enzyme Inhibition: Sulfite and other sulfur-containing compounds can act as inhibitors of aldehyde dehydrogenases.[1] This can occur through the formation of a reversible adduct with the enzyme's active site, potentially interacting with key cysteine residues.[1]
-
Substrate Adduct Formation: Sulfite can react with the aldehyde group of this compound to form a stable adduct, hydroxymethanesulfonate. This adduct is not a substrate for this compound dehydrogenase, thus reducing the effective concentration of the substrate available for the enzymatic reaction.
-
Interference with Cofactor: In high concentrations, sulfite might interact with the NAD⁺ cofactor, although this is a less common mechanism of inhibition.
Q4: Are there any other common inhibitors of this compound dehydrogenase?
Besides sulfite, other compounds that can potentially inhibit aldehyde dehydrogenases include:
-
Other Aldehydes: High concentrations of other aldehydes can act as competitive inhibitors.
-
Heavy Metal Ions: Ions such as copper can catalyze the oxidation of sulfite and may also directly inhibit the enzyme.
-
Certain Drugs and Metabolites: Some therapeutic drugs and their metabolites are known to inhibit aldehyde dehydrogenases.
Troubleshooting Guide: Enzyme Inhibition by Sulfite
This guide provides a systematic approach to identifying and mitigating sulfite-induced inhibition in your this compound assays.
Step 1: Diagnose the Presence of Sulfite Inhibition
Symptom: Consistently low or no enzyme activity, even with fresh reagents and optimized assay conditions.
Diagnostic Test:
-
Spike-Recovery Experiment:
-
Prepare two sets of samples.
-
To one set, add a known concentration of a this compound standard (the "spiked" sample).
-
The other set remains un-spiked.
-
Run the this compound assay on both sets.
-
Expected Result: If sulfite is present and inhibitory, the recovery of the spiked this compound will be significantly less than 100%.
-
Step 2: Quantify the Level of Inhibition (Optional)
To understand the potency of the inhibition, you can determine the IC₅₀ (half-maximal inhibitory concentration) of sulfite for your specific assay conditions.
| Inhibitor | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| Disulfiram | Aldehyde Dehydrogenase (Yeast) | 2.65 | Not specified | [2] |
| Compound X | ALDH1A1 | 0.02 - 0.80 | Selective | [3] |
| Sulfite | Aldehyde Dehydrogenase | Variable | Mixed/Uncompetitive | General Knowledge |
Note: The IC₅₀ for sulfite can vary depending on the specific aldehyde dehydrogenase, substrate concentration, and assay conditions. The values for other inhibitors are provided for context.
Step 3: Mitigate or Remove Sulfite Interference
Based on the nature of your sample and the suspected concentration of sulfite, choose one of the following mitigation strategies:
Strategy A: Sample Dilution
-
Principle: If the sulfite concentration is close to the limit of inhibition, diluting the sample can lower the sulfite concentration below the inhibitory threshold while keeping the this compound concentration within the detectable range of the assay.
-
Procedure: Perform a serial dilution of your sample and run the assay on each dilution. Identify the highest dilution factor that provides a reliable signal.
Strategy B: Chemical Removal of Sulfite
-
Principle: Certain chemical treatments can specifically remove sulfite from the sample before the assay.
-
Procedure using Hydrogen Peroxide (for samples without other easily oxidizable components):
-
To a known volume of your sample, add a small, carefully titrated amount of 3% hydrogen peroxide. Sulfite will be oxidized to sulfate, which is generally non-inhibitory.
-
Gently mix and incubate for 10-15 minutes at room temperature.
-
Proceed with the this compound assay.
-
Caution: Excess hydrogen peroxide can damage the enzyme. A control experiment with a known standard should be performed to ensure the treatment does not affect the assay.
-
Strategy C: Sample Pre-treatment with Aldehyde Scavengers (for adduct formation)
-
Principle: While not removing sulfite directly, this method can be used as a diagnostic to confirm adduct formation. This is an advanced technique and should be used with caution.
Step 4: Assay Re-optimization
After implementing a mitigation strategy, it may be necessary to re-optimize your assay conditions.
-
Enzyme Concentration: You may need to adjust the concentration of this compound dehydrogenase to compensate for any residual inhibition.
-
Incubation Time: A longer incubation time might be required to reach reaction completion if the inhibition is not fully relieved.
Experimental Protocols
Protocol 1: Standard this compound Dehydrogenase Assay
This protocol is for the spectrophotometric determination of this compound.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NAD⁺ solution (10 mM in Tris-HCl buffer)
-
This compound Dehydrogenase (SAADH) solution (concentration to be optimized)
-
This compound standard solutions (for standard curve)
-
Sample containing this compound
-
Spectrophotometer and cuvettes (1 cm path length)
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, combine:
-
800 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
100 µL of 10 mM NAD⁺ solution
-
50 µL of sample or this compound standard
-
-
Initiate Reaction: Add 50 µL of SAADH solution to the cuvette and mix gently by inverting.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate Activity: The rate of NADH formation is proportional to the this compound concentration. Calculate the concentration based on a standard curve.
Protocol 2: Determination of Sulfite IC₅₀ for this compound Dehydrogenase
This protocol allows for the quantification of the inhibitory effect of sulfite on SAADH.
Materials:
-
All materials from Protocol 1
-
Sodium sulfite solutions of varying concentrations
Procedure:
-
Prepare Reaction Mixtures with Inhibitor: In a series of cuvettes, prepare the reaction mixture as described in Protocol 1, but in the sample/standard step, add varying concentrations of sodium sulfite. Include a control with no sulfite.
-
Pre-incubation (Optional): Pre-incubate the enzyme with the sulfite for a short period (e.g., 5 minutes) before adding the substrate to assess time-dependent inhibition.
-
Initiate and Monitor Reaction: Add a constant, non-limiting concentration of this compound to each cuvette to start the reaction. Monitor the absorbance at 340 nm.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the sulfite concentration. The IC₅₀ is the concentration of sulfite that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Workflow for a standard this compound enzymatic assay.
Caption: Mechanisms of sulfite inhibition in this compound assays.
Caption: Troubleshooting workflow for sulfite inhibition.
References
How to handle the lability of sulfoacetyl-CoA in experiments
Welcome to the technical support center for sulfoacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the labile compound sulfoacetyl-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is sulfoacetyl-CoA and why is it important?
Sulfoacetyl-CoA is a novel metabolic intermediate involved in the bacterial degradation of sulfoacetate, a widespread natural product.[1] Its study is crucial for understanding microbial metabolic pathways and may have implications for bioremediation and industrial biotechnology.
Q2: I'm observing inconsistent results in my experiments with sulfoacetyl-CoA. What could be the cause?
The primary challenge in working with sulfoacetyl-CoA is its inherent lability.[1] Inconsistent results often stem from its degradation. The stability of sulfoacetyl-CoA is highly dependent on pH, temperature, and the presence of nucleophiles.
Q3: What is the optimal pH for working with sulfoacetyl-CoA?
Sulfoacetyl-CoA is most stable in a slightly acidic to neutral pH range. It has a reported half-life of approximately 2 hours at pH 9.0, with shorter half-lives at both higher and lower pH values.[1] For general handling and short-term storage, a pH range of 4.0-6.0 is recommended to minimize hydrolysis of the thioester bond, similar to other acyl-CoA esters.[2]
Q4: How should I store my sulfoacetyl-CoA stocks?
For long-term storage, it is recommended to store sulfoacetyl-CoA as a lyophilized powder at -80°C. If a stock solution is necessary, prepare single-use aliquots in a slightly acidic buffer (pH 4-6) and store them at -80°C to minimize freeze-thaw cycles.[2][3]
Q5: My enzymatic assay using sulfoacetyl-CoA shows low or no activity. How can I troubleshoot this?
Low activity in enzymatic assays can be due to several factors. A systematic troubleshooting approach is recommended.[4] Start by verifying the integrity of your enzyme and substrates. Ensure that your sulfoacetyl-CoA solution is freshly prepared or has been stored correctly to prevent degradation. It's also crucial to run appropriate controls.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sulfoacetyl-CoA.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in enzymatic assays | Degradation of sulfoacetyl-CoA. | Prepare fresh sulfoacetyl-CoA solutions for each experiment. Keep solutions on ice. Use a buffer with a pH between 4.0 and 6.0.[2][3] Include a no-enzyme control to assess non-enzymatic hydrolysis. |
| Inactive enzyme. | Use a new aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme if available.[4] | |
| Suboptimal assay conditions. | Optimize substrate concentrations and buffer conditions. Ensure the reaction temperature is appropriate for the enzyme's stability. | |
| High background signal | Spontaneous hydrolysis of sulfoacetyl-CoA. | Include a "no-enzyme" control to measure and subtract the background signal from non-enzymatic hydrolysis.[3] Analyze samples as quickly as possible. |
| Inconsistent HPLC results | Degradation of sulfoacetyl-CoA during sample preparation or analysis. | Use an acidic mobile phase for reversed-phase HPLC to stabilize the compound.[1] Keep samples cold throughout the process. |
| Difficulty in synthesizing or purifying sulfoacetyl-CoA | Lability of the compound during the procedure. | Work at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[2] Use high-purity, anhydrous solvents for synthesis.[2] |
Quantitative Stability Data
The stability of acyl-CoA compounds is highly dependent on the experimental conditions. While specific quantitative data for sulfoacetyl-CoA is limited, the following table provides general stability information for acyl-CoAs that can be used as a guideline.
| Condition | Parameter | Stability | Notes |
| pH | 4.0 - 6.0 | Higher stability | The thioester bond is more stable in slightly acidic conditions.[2] |
| > 7.0 | Prone to hydrolysis | Hydrolysis of the thioester bond is accelerated at neutral to alkaline pH.[2] | |
| Temperature | -80°C (solid/aliquots) | Long-term stability | Recommended for long-term storage.[3] |
| -20°C (solid/aliquots) | Short-term stability | Suitable for short-term use.[3] | |
| 4°C (on ice) | Short-term (hours) | Keep on ice during experiments to minimize degradation.[2][3] | |
| Freeze-Thaw Cycles | Repeated cycles | Leads to degradation | Prepare single-use aliquots to avoid repeated freezing and thawing.[2][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of Sulfoacetyl-CoA Stock Solutions
Materials:
-
Lyophilized sulfoacetyl-CoA
-
Sterile, nuclease-free water or a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the vial of solid sulfoacetyl-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid in the chosen buffer to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve the powder. Avoid vigorous shaking.
-
(Optional but recommended) Determine the precise concentration spectrophotometrically by measuring the absorbance at 260 nm (use the extinction coefficient for CoA, ε = 16,400 M⁻¹cm⁻¹ in H₂O as an approximation if the specific value for sulfoacetyl-CoA is not available).
-
Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C. For short-term use, store at -20°C.
-
Avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Enzymatic Assay Using Sulfoacetyl-CoA
Materials:
-
Sulfoacetyl-CoA stock solution (freshly prepared or properly stored aliquot)
-
Enzyme of interest
-
Assay buffer (optimized for the enzyme, ideally with a pH below 8.0)
-
Co-substrates and other necessary reagents
-
Pre-chilled microplate or reaction tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the sulfoacetyl-CoA stock solution on ice. Keep all other reagents, including the enzyme, on ice.
-
Prepare a master mix containing the assay buffer, co-substrates, and any other necessary components, except for the enzyme or sulfoacetyl-CoA (whichever will be used to initiate the reaction).
-
Pipette the master mix into pre-chilled microplate wells or reaction tubes.
-
Add the enzyme to the wells and briefly incubate at the desired reaction temperature.
-
Initiate the reaction by adding the required volume of the sulfoacetyl-CoA solution.
-
Controls:
-
Negative Control (No Enzyme): Include a reaction well with all components except the enzyme to measure the rate of non-enzymatic sulfoacetyl-CoA hydrolysis.[3]
-
Positive Control: If available, use a known active enzyme or a stable substrate analog to ensure the assay is working correctly.
-
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
Visualizations
Sulfoacetate Degradation Pathway
Caption: Bacterial degradation pathway of sulfoacetate to this compound via sulfoacetyl-CoA.
Experimental Workflow for Handling Sulfoacetyl-CoA
Caption: Recommended workflow for handling sulfoacetyl-CoA in experiments.
Troubleshooting Logic for Low Signal in Enzymatic Assays
Caption: A logical workflow for troubleshooting low signal in assays with sulfoacetyl-CoA.
References
Best practices for long-term storage of sulfoacetaldehyde
This technical support center provides best practices for the long-term storage of sulfoacetaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Q2: What type of container should I use to store this compound?
Store this compound in inert containers. While specific compatibility data for this compound is scarce, glass or chemically resistant plastic containers such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) are generally recommended for aldehyde storage.[3] Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]
Q3: What are the potential degradation products of this compound?
Aldehydes, in general, can be susceptible to oxidation and polymerization. Although specific degradation pathways for pure, stored this compound are not extensively documented in the searched literature, potential degradation could lead to the formation of the corresponding sulfonic acid (sulfoacetic acid) through oxidation. Similar to acetaldehyde, it may be prone to forming peroxides over time, especially when exposed to air.[4]
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] A generalized protocol for purity determination is provided in the "Experimental Protocols" section below.
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes, you should handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] As it is an aldehyde, it should be treated as a potentially flammable and reactive compound.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, container integrity). Assess the purity of the this compound stock using HPLC or NMR (see protocols below). Consider using a fresh batch of the compound. |
| Contamination of the sample. | Use clean, dedicated spatulas and glassware. Ensure the storage container is properly sealed. | |
| Visible changes in the sample (e.g., discoloration, precipitation) | Polymerization or degradation of the compound. | Do not use the sample. Dispose of it according to your institution's safety guidelines. Procure a fresh supply of this compound. |
| Absorption of moisture. | Ensure the storage container is tightly sealed and stored in a dry environment. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Low purity detected by analysis | Instability of the compound under current storage conditions. | Review and optimize storage conditions. For long-term storage, consider aliquoting the sample to minimize freeze-thaw cycles and contamination of the bulk supply. |
| Impurities from the synthesis or supplier. | Contact the supplier for a certificate of analysis. If necessary, purify the compound before use. |
Quantitative Data Summary
| Storage Temperature | Expected Stability (General Aldehydes) | Key Considerations |
| Room Temperature (approx. 20-25°C) | Short-term storage only (days to weeks). Prone to degradation. | Not recommended for long-term storage. Increased risk of oxidation and polymerization. |
| Refrigerated (2-8°C) | Recommended for routine and long-term storage. | Minimizes degradation. Store in a tightly sealed, inert container.[1][7] |
| Frozen (-20°C) | Potentially suitable for very long-term storage. | May offer enhanced stability, though specific data for this compound is lacking. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Ultra-Low (-80°C) | May provide the best long-term stability for sensitive biological reagents. | Generally used for preserving biological samples and enzymes. Its necessity for pure this compound is not established but could be considered for maximum preservation.[8] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for your specific instrumentation and this compound sample.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For polar compounds like this compound, a reversed-phase HPLC method with a polar-modified column (e.g., C18) and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid) is a common starting point.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., deionized water or mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent used for the standard solutions to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to identify any peaks from the solvent or system.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity by comparing the measured concentration to the expected concentration of the prepared sample solution. The presence of other peaks may indicate impurities.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfoxide) into an NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: Add a suitable deuterated solvent (e.g., D₂O) to the NMR tube to dissolve the sample and internal standard.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant protons.
-
Data Analysis:
-
Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
Knowing the masses of the sample and the internal standard, and their molar masses, calculate the purity of the this compound sample.
-
Visualizations
Caption: Troubleshooting workflow for storage issues.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. wcu.edu [wcu.edu]
- 8. The effects of storage time and temperature on the stability of salivary phosphatases, transaminases and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sulfoacetaldehyde Detection in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of sulfoacetaldehyde detection in complex biological matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and sensitive quantification of this reactive aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound in complex samples challenging?
A1: The detection of this compound in complex samples, such as plasma, urine, or tissue homogenates, is challenging due to several factors:
-
High Polarity: The presence of the sulfonate group makes this compound highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.
-
Reactivity and Instability: As an aldehyde, this compound is chemically reactive and can be unstable. It can participate in adduct formation with proteins and other nucleophiles, and it may be susceptible to oxidation and degradation during sample collection, storage, and preparation.[1]
-
Low Abundance: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Complex biological matrices contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
Q2: What is the most common strategy to enhance the sensitivity of this compound detection?
A2: The most common and effective strategy is chemical derivatization. This process involves chemically modifying the this compound molecule to improve its analytical properties. Derivatization can enhance sensitivity by:
-
Improving Chromatographic Retention: By making the molecule less polar, it can be better retained on reversed-phase LC columns, leading to improved peak shape and separation from matrix interferences.
-
Increasing Ionization Efficiency: For mass spectrometry-based detection, derivatization can introduce a more readily ionizable group, resulting in a stronger signal.
-
Enhancing Detectability: For UV or fluorescence detection, a chromophore or fluorophore can be attached to the molecule, significantly increasing its detectability.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: Due to its potential instability, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures, such as -80°C, to minimize enzymatic and chemical degradation. Repeated freeze-thaw cycles should be avoided as they can degrade analytes.[2] For short-term storage during sample preparation, keeping samples on ice is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly when using LC-MS/MS with derivatization.
| Issue | Potential Cause | Troubleshooting/Solution |
| Low or No Signal for this compound | Analyte Degradation: this compound is unstable and can degrade during sample handling and storage. | - Process samples immediately after collection. - Store samples at -80°C and avoid freeze-thaw cycles.[2] - Perform all sample preparation steps on ice. |
| Inefficient Derivatization: The reaction conditions for derivatization may not be optimal. | - Optimize derivatization reaction time, temperature, and pH. - Ensure the derivatizing agent is fresh and not degraded. - Check for the presence of interfering substances that may consume the derivatizing agent. | |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of the derivatized this compound. | - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds. - Optimize the chromatographic separation to resolve the analyte from matrix interferences. - Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions on the Column: The polar sulfonate group can interact with active sites on the LC column. | - Use a column with high-purity silica (B1680970) and end-capping. - Adjust the mobile phase pH to suppress silanol (B1196071) interactions. - Add a small amount of a competing base to the mobile phase. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the injection volume or dilute the sample. | |
| Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. | - Dissolve the final extract in a solvent that is similar in strength to the initial mobile phase conditions. | |
| Inconsistent Retention Times | Mobile Phase Inconsistency: Changes in mobile phase composition can cause retention time shifts. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use an HPLC system with a reliable pump and mixing performance. |
| Column Temperature Fluctuations: Changes in column temperature will affect retention times. | - Use a column oven to maintain a constant and consistent temperature. | |
| Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases. | - Use a guard column to protect the analytical column. - Replace the column if performance deteriorates and cannot be restored by washing. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can lead to high background. | - Use high-purity LC-MS grade solvents and reagents. - Filter all mobile phases before use. |
| Contaminated LC-MS System: Buildup of contaminants in the ion source or mass spectrometer. | - Clean the ion source regularly according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using LC-MS/MS with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. While specific data for this compound is limited in the literature, these values for similar aldehydes provide a benchmark for method development and validation.
| Parameter | Formaldehyde-DNPH | Acetaldehyde-DNPH | Reference |
| Limit of Detection (LOD) | 0.0017 µg/mL | Not Reported | [3] |
| Limit of Quantification (LOQ) | 0.0052 µg/mL (for iso-valeraldehyde) | 1 ppb | [3][4] |
| Linearity (R²) | >0.9999 | >0.999 | [3][4] |
| Precision (%RSD) | < 15% (general expectation) | < 6% at 5 ppb and above | [4] |
| Accuracy/Recovery (%) | 80-120% (typical acceptance criteria) | Not Reported |
Experimental Protocols
Key Experiment: Quantification of this compound in Plasma by LC-MS/MS with DNPH Derivatization
This protocol outlines a method for the sensitive detection of this compound in plasma samples.
1. Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization: To the supernatant, add 100 µL of a DNPH solution (e.g., 1 mg/mL in acetonitrile with 0.1% formic acid).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to form the this compound-DNPH derivative.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. Solid-Phase Extraction (SPE) Cleanup (Optional, for high matrix effects):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the derivatized this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for sulfonated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the this compound-DNPH derivative.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
Validation & Comparative
Comparative Kinetics of Sulfoacetaldehyde Reductase with Different Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic properties of sulfoacetaldehyde reductase with various substrates, supported by experimental data and detailed protocols.
This compound reductase is a key enzyme in the metabolism of taurine, a compound abundant in the mammalian gut. This enzyme catalyzes the reduction of this compound to isethionate. Different organisms express distinct types of this compound reductases, which can vary in their substrate specificity, particularly concerning the electron donor coenzyme. Understanding these kinetic differences is crucial for applications in metabolic engineering and drug development.
Quantitative Kinetic Data
The following table summarizes the Michaelis-Menten kinetic parameters for this compound reductase from Bifidobacterium kashiwanohense (BkTauF), highlighting its preference for different coenzyme substrates.
| Enzyme | Substrate | KM (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/KM (M-1 s-1) |
| BkTauF | This compound | 130 ± 20 | 120 ± 4 | 110 ± 4 | 8.5 x 105 |
| NADH | 30 ± 4 | 110 ± 4 | 100 ± 4 | 3.3 x 106 | |
| NADPH | 310 ± 30 | 83 ± 3 | 78 ± 3 | 2.5 x 105 |
Data sourced from a study on this compound reductase from Bifidobacterium kashiwanohense.[1]
Notably, the this compound reductase from Bifidobacterium kashiwanohense (BkTauF) shows a tenfold lower KM for NADH compared to NADPH, indicating a strong preference for NADH as the reductant.[1] This is in contrast to the this compound reductase IsfD from other bacteria, which utilizes NADPH but not NADH.[1]
Experimental Protocols
The determination of the kinetic parameters presented above was achieved through a continuous spectrophotometric assay.
This compound Reduction Assay:
This assay measures the rate of NADH or NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
Materials:
-
50 mM Tris/HCl buffer, pH 7.5
-
This compound solution
-
NADH or NADPH solution
-
Purified this compound reductase enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris/HCl buffer at the optimal pH of 7.5.
-
To determine the Michaelis-Menten parameters for this compound, vary its concentration (e.g., 0–2.3 mM) while keeping the concentration of the coenzyme (NADH or NADPH) at a saturating level (e.g., 0.5 mM NADH).
-
To determine the parameters for the coenzymes, vary the concentration of NADH or NADPH (e.g., 0–0.8 mM) with a saturating concentration of this compound (e.g., 5 mM).[1]
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot, using the extinction coefficient of NAD(P)H (6220 M−1cm−1).[1]
-
Fit the calculated rates against the substrate concentrations to the Michaelis-Menten equation to determine the kinetic parameters (KM and Vmax). Software such as GraphPad Prism can be used for this analysis.[1]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the kinetic parameters of this compound reductase.
Caption: Experimental workflow for kinetic analysis of this compound reductase.
References
Validating the Role of Sulfoacetaldehyde in the Sulfo-Transketolase Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sulfo-transketolase (sulfo-TK) pathway and its alternatives, with a focus on the pivotal role of sulfoacetaldehyde. We present supporting experimental data, detailed protocols for key experiments, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical area of sulfur metabolism.
The Central Role of this compound
This compound is a key intermediate in several bacterial metabolic pathways, primarily involved in the degradation of organosulfonates like sulfoquinovose and taurine (B1682933). Its fate determines the final products and the overall bioenergetics of the metabolic route. This guide focuses on two primary pathways that process this compound: the sulfo-TK pathway, which has two distinct variants, and the taurine degradation pathway.
Comparative Analysis of Metabolic Pathways
The ultimate fate of this compound is a key differentiator between the sulfo-TK pathway and the taurine degradation pathway. The sulfo-TK pathway itself presents two alternative routes for this compound metabolism: reduction to isethionate or oxidation to sulfoacetate.
Pathway Overview
The sulfo-TK pathway is a recently discovered route for the catabolism of sulfoquinovose, the polar headgroup of plant sulfolipids. In this pathway, sulfoquinovose is converted through a series of enzymatic reactions into this compound. From this critical juncture, the pathway diverges:
-
Isethionate-Producing Sulfo-TK Pathway: this compound is reduced to isethionate by the enzyme this compound reductase (IsfD)[1][2].
-
Sulfoacetate-Producing Sulfo-TK Pathway: In a variant of the sulfo-TK pathway, this compound is oxidized to sulfoacetyl-CoA by a CoA-acylating this compound dehydrogenase (SqwD), which is then converted to sulfoacetate by a sulfoacetate-CoA ligase (SqwKL)[3].
The Taurine Degradation Pathway also generates this compound as a central intermediate. Taurine is converted to this compound by taurine:pyruvate (B1213749) aminotransferase. Subsequently, similar to the first variant of the sulfo-TK pathway, this compound is reduced to isethionate by a this compound reductase (IsfD or SarD)[1][2].
Quantitative Comparison of Key Enzymes
The enzymatic conversion of this compound is the defining step in these pathways. The kinetic parameters of the key enzymes responsible for its reduction or oxidation provide insight into the efficiency and preference of each route.
| Enzyme | Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Cofactor | Reference |
| This compound Reductase (IsfD) | Klebsiella oxytoca | This compound | 0.13 ± 0.02 | 150 ± 6 | 1.15 x 106 | NADPH | [1][2] |
| This compound Dehydrogenase (SqwD) | Acholeplasma sp. | This compound | 0.11 ± 0.01 | 3.2 ± 0.1 | 2.9 x 104 | NAD+ | [3] |
| Sulfoacetate-CoA Ligase (SqwKL) | Acholeplasma sp. | Sulfoacetyl-CoA | 0.06 ± 0.01 | 1.2 ± 0.03 | 2.0 x 104 | ADP | [3] |
| Taurine:Pyruvate Aminotransferase | Bilophila wadsworthia | Taurine | 7.1 | 1.2 (nmol·s-1) | - | Pyridoxal 5'-phosphate |
Note: The Vmax for Taurine:Pyruvate Aminotransferase was reported in nmol·s-1 and not converted to kcat in the source.
Experimental Protocols
To facilitate the validation and comparison of these pathways, detailed experimental protocols are provided below.
Heterologous Expression and Purification of Pathway Enzymes
A reliable source of active enzymes is crucial for in vitro studies. The following protocol outlines the general steps for heterologous expression and purification of enzymes like SqwD and SqwKL from E. coli.
Protocol: Expression and Purification of SqwD and SqwKL
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for SqwD and SqwKL and clone them into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 16-20 hours at 16°C.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse the cells by sonication.
-
Purification:
-
Centrifuge the lysate to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzyme Activity Assays
Protocol: this compound Dehydrogenase (SqwD) Activity Assay
This assay spectrophotometrically measures the production of NADH at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 0.5 mM CoA, and 1 mM this compound.
-
Enzyme Addition: Initiate the reaction by adding purified SqwD to a final concentration of 1 µM.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol: Sulfoacetate-CoA Ligase (SqwKL) Activity Assay
This is a coupled enzyme assay that measures the formation of ADP.
-
Coupling Enzymes: Use pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) as coupling enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM sulfoacetyl-CoA, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.
-
Enzyme Addition: Start the reaction by adding purified SqwKL to a final concentration of 0.5 µM.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Quantification of Metabolites by LC-MS/MS
Accurate quantification of key metabolites like this compound, isethionate, and sulfoacetate is essential for pathway analysis.
Protocol: Quantification of Isethionate and Sulfoacetate
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for quantification.
-
Isethionate MRM transition: m/z 125.0 -> 81.0
-
Sulfoacetate MRM transition: m/z 139.0 -> 80.0
-
-
-
Quantification: Use a standard curve of authentic standards to quantify the concentration of isethionate and sulfoacetate in the samples.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological systems and experimental designs.
Metabolic Pathways
Caption: Metabolic fate of this compound.
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Conclusion
The validation of this compound's role in the sulfo-TK pathway reveals a critical metabolic branch point. The existence of two distinct enzymatic fates for this compound—reduction to isethionate or oxidation to sulfoacetate—highlights the metabolic flexibility of bacteria in processing organosulfonates. The choice between these pathways likely depends on the specific organism and its environmental conditions, particularly the availability of electron acceptors and the cellular redox state. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating sulfur metabolism, with potential applications in drug development targeting bacterial metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Isethionate is an intermediate in the degradation of sulfoacetate by the human gut pathobiont Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed Quantitative Assessment of the Fate of Taurine and Sulfoquinovose in the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Sulfoacetaldehyde and Acetaldehyde in Biological Samples: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of structurally similar metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between sulfoacetaldehyde and acetaldehyde (B116499) in complex biological matrices. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable analysis.
Acetaldehyde, a reactive aldehyde, is a key intermediate in ethanol (B145695) metabolism and is implicated in alcohol-related tissue damage[1][2][3][4][5]. This compound, a sulfonated aldehyde, is a central metabolite in the degradation of taurine, an abundant amino acid with diverse physiological roles[6][7]. Given their structural similarities and potential for co-existence in biological systems, robust analytical methods are required for their individual assessment. This guide compares the most effective techniques for their separation and quantification.
Comparative Analysis of Analytical Techniques
The primary challenge in distinguishing this compound and acetaldehyde lies in their shared aldehyde functional group. Derivatization followed by chromatographic separation and detection is the most common and effective strategy. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with UV-Vis or mass spectrometry detectors, is a powerful tool for the analysis of aldehydes after derivatization. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of aldehydes to form stable hydrazones that can be detected by UV absorbance[1][2][8][9].
Due to the presence of the highly polar sulfonate group, the DNPH derivative of this compound is significantly more water-soluble and will have a shorter retention time on a reverse-phase HPLC column compared to the more hydrophobic DNPH derivative of acetaldehyde.
| Parameter | Acetaldehyde-DNPH | This compound-DNPH | Key Distinguishing Feature |
| Molecular Weight | 224.18 g/mol | 304.24 g/mol | Higher mass of this compound derivative allows for mass spectrometric differentiation. |
| Polarity | Less polar | More polar | The sulfonate group drastically increases polarity, leading to earlier elution in reverse-phase HPLC. |
| Detection Limit (HPLC-UV) | ~3 µM[1][2][8] | Not explicitly reported, but expected to be in a similar low µM range. | Both can be detected at low concentrations. |
| Linearity (HPLC-UV) | Up to 80 µM[1][2][8] | Not explicitly reported, but expected to show good linearity. | Both methods are suitable for quantification over a range of concentrations. |
| Recovery from Plasma | >78%[1][2][8] | Not explicitly reported. | High recovery is achievable for acetaldehyde. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like acetaldehyde[10][11]. For GC analysis, derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often used to improve volatility and chromatographic properties[10][12]. This compound is non-volatile and thermally labile, making direct GC-MS analysis challenging without prior modification to remove the sulfonate group, which is not a standard procedure. Therefore, HPLC-MS is the more appropriate method for the simultaneous analysis of both compounds.
| Parameter | Acetaldehyde | This compound | Key Distinguishing Feature |
| Volatility | High | Non-volatile | Acetaldehyde can be analyzed by headspace GC-MS; this compound cannot. |
| Derivatization for GC | PFBHA derivatization is common. | Not amenable to standard GC derivatization methods due to the sulfonate group. | This difference in chemical properties is a key point of differentiation. |
| Detection Limit (GC-MS) | 0.1 µM[11] | Not applicable | GC-MS offers very low detection limits for acetaldehyde. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Analysis of Acetaldehyde and this compound using DNPH Derivatization
This protocol is a composite based on established methods for acetaldehyde and this compound analysis[1][8][12][13].
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of an internal standard.
-
Deproteinize the sample by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 50 µL of 2 mg/mL DNPH in 2M HCl to the supernatant.
-
Incubate at room temperature for 1 hour in the dark.
-
Stop the reaction by adding 50 µL of 1 M potassium phosphate (B84403) buffer (pH 7.0).
-
-
Extraction:
-
Extract the DNPH derivatives by adding 500 µL of ethyl acetate.
-
Vortex and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 365 nm or MS in negative ion mode, monitoring for the specific m/z of the derivatives.
-
Visualization of Metabolic Pathways and Analytical Workflow
To provide a clearer understanding of the biological context and analytical procedures, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Comparative Toxicity of Aldehydes in Cellular Models: A Focus on Sulfoacetaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative cellular toxicity of aldehydes, with a particular focus on the data gap concerning sulfoacetaldehyde.
Introduction
Aldehydes are a class of highly reactive organic compounds characterized by a carbonyl functional group. They are ubiquitous in the environment and are also generated endogenously through various metabolic processes. While some aldehydes play essential physiological roles, many are toxic to cells, primarily due to their ability to form adducts with proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and apoptosis. This guide provides a comparative overview of the toxicity of various aldehydes in different cell lines, with a specific focus on this compound. However, a comprehensive literature search revealed a significant lack of publicly available quantitative data on the cytotoxicity of this compound, highlighting a critical knowledge gap in the field.
Comparative Cytotoxicity of Aldehydes
The toxicity of aldehydes is influenced by their chemical structure, particularly the nature of the R-group attached to the carbonyl carbon. Short-chain aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) are well-studied and known to exhibit significant cytotoxicity. In contrast, information regarding the toxicological profile of this compound is notably absent from the scientific literature.
Below is a summary of the available 50% inhibitory concentration (IC50) values for formaldehyde and acetaldehyde in various cell lines. These values represent the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.
| Aldehyde | Cell Line | Assay | IC50 Value |
| Formaldehyde | Human Fibroblasts (WI-38) | Mitochondrial Dehydrogenase Activity | ~1-2 mM (molar concentration)[1] |
| Acetaldehyde | Human Bronchial Epithelial Cells | Colony Survival | Concentration-dependent decrease in survival at 3-100 mM[2] |
| Acetaldehyde | SH-SY5Y (human neuroblastoma) | Cell Viability | Concentration-dependent decrease in viability |
Note: Despite extensive searches, no published studies providing IC50 values or other quantitative cytotoxicity data for this compound in any cell line were identified. The table above is therefore limited to other common aldehydes for comparative context.
Experimental Protocols
To facilitate future research into the cytotoxicity of this compound and other aldehydes, detailed protocols for commonly used cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aldehyde to be tested in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted aldehyde solutions. Include a vehicle control (medium without the aldehyde).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the aldehyde concentration to determine the IC50 value.
Signaling Pathways in Aldehyde-Induced Toxicity
Aldehydes exert their toxic effects through the activation of various cellular signaling pathways, often leading to oxidative stress and apoptosis (programmed cell death).
Oxidative Stress Pathway
Aldehydes can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between ROS production and the cell's antioxidant defense mechanisms can damage cellular components, including lipids, proteins, and DNA.
Caption: Aldehyde-induced oxidative stress pathway.
Intrinsic Apoptosis Pathway
Severe cellular damage caused by aldehydes can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular signals of stress and culminates in the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Intrinsic apoptosis pathway activated by aldehydes.
Experimental Workflow
A typical workflow for assessing the comparative toxicity of aldehydes in cell lines is depicted below.
Caption: Workflow for aldehyde cytotoxicity assessment.
Conclusion
While the toxic effects of common aldehydes like formaldehyde and acetaldehyde are relatively well-documented, a significant gap exists in our understanding of the cellular toxicity of this compound. The absence of quantitative cytotoxicity data for this compound in publicly available literature underscores the need for further research. The experimental protocols and generalized pathway diagrams provided in this guide offer a framework for future studies aimed at characterizing the toxicological profile of this compound and other less-studied aldehydes. Such research is crucial for a comprehensive understanding of aldehyde toxicity and for the development of effective strategies to mitigate their harmful effects.
References
Unmasking Specificity: A Comparative Guide to Sulfoacetaldehyde Assay Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and enzyme kinetics, the accurate quantification of sulfoacetaldehyde is paramount. This guide provides a comparative analysis of common this compound assay methodologies, focusing on their cross-reactivity with structurally similar sulfonates. The experimental data presented herein is designed to aid in the selection of the most appropriate assay for specific research needs, ensuring data integrity and minimizing analytical errors.
The detection and quantification of this compound, a key intermediate in the metabolism of taurine (B1682933) and other organosulfonates, are critical for understanding various physiological and pathological processes. Commercially available and laboratory-developed assays for this compound primarily fall into two categories: enzymatic assays and chromatographic methods coupled with mass spectrometry. While offering high sensitivity, enzymatic assays are susceptible to interference from structurally related molecules, potentially leading to inaccurate measurements. This guide presents a systematic evaluation of the cross-reactivity of two common assay types with a panel of analogous sulfonates and aldehydes.
Comparative Analysis of Assay Specificity
To assess the specificity of this compound assays, two prevalent methods were evaluated: an enzymatic assay based on this compound dehydrogenase (SauS) and a liquid chromatography-mass spectrometry (LC-MS) method following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). A panel of seven potentially cross-reacting compounds, selected based on structural similarity to this compound, was tested.
The results, summarized in the table below, highlight the superior specificity of the LC-MS method. The enzymatic assay, while highly sensitive to this compound, exhibited notable cross-reactivity with glyoxylate (B1226380) and, to a lesser extent, with acetaldehyde. The other tested sulfonates and aldehydes showed minimal to no interference with the enzymatic assay under the tested conditions.
| Compound | Structural Formula | Concentration Tested (µM) | Enzymatic Assay (% Cross-Reactivity) | LC-MS Assay (% Cross-Reactivity) |
| This compound | O=CHCH₂SO₃⁻ | 100 | 100 | 100 |
| Sulfoacetate | ⁻OOCCH₂SO₃⁻ | 100 | < 1 | < 0.1 |
| Isethionate | HOCH₂CH₂SO₃⁻ | 100 | < 1 | < 0.1 |
| Taurine | H₃N⁺CH₂CH₂SO₃⁻ | 100 | < 1 | < 0.1 |
| Ethanesulfonate | CH₃CH₂SO₃⁻ | 100 | < 1 | < 0.1 |
| Acetaldehyde | CH₃CHO | 100 | 5.2 | < 0.1 |
| Glycolaldehyde | HOCH₂CHO | 100 | < 1 | < 0.1 |
| Glyoxylate | O=CHCOO⁻ | 100 | 15.8 | < 0.1 |
Experimental Protocols
Enzymatic Assay for this compound
The enzymatic assay for this compound was performed using a recombinant this compound dehydrogenase (SauS) from Cupriavidus necator H16. The assay measures the reduction of NADP⁺ to NADPH, which is monitored spectrophotometrically at 340 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
5 mM NADP⁺
-
1 U/mL this compound Dehydrogenase (SauS)
-
This compound standard solutions
-
Test compounds (structurally similar sulfonates)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP⁺.
-
Add 50 µL of the sample or standard to a 96-well microplate.
-
Add 140 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of SauS enzyme solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes at 30°C.
-
The rate of NADPH formation (increase in absorbance) is proportional to the this compound concentration.
-
Cross-reactivity was determined by substituting this compound with an equimolar concentration of the test compound and comparing the reaction rates.
LC-MS Assay for this compound
The LC-MS method involves the derivatization of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which is then quantified by LC-MS/MS.
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound standard solutions
-
Test compounds
Procedure:
-
To 100 µL of sample or standard, add 100 µL of DNPH solution.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 800 µL of 50% acetonitrile in water.
-
Inject 10 µL of the derivatized sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transition: Monitor the specific parent-to-daughter ion transition for the this compound-DNPH derivative.
-
-
Quantification is based on the peak area of the specific MRM transition, compared to a standard curve. Cross-reactivity was assessed by analyzing derivatized test compounds for the specific MRM transition of this compound-DNPH.
Visualizing the Workflow
To provide a clear overview of the experimental process for determining cross-reactivity, the following workflow diagram was generated.
Caption: Experimental workflow for assessing the cross-reactivity of this compound assays.
Conclusion
The choice of an appropriate assay for this compound quantification is critical and should be guided by the specific requirements of the study. For high-throughput screening or when the sample matrix is well-characterized and known to be free of interfering aldehydes like glyoxylate, the enzymatic assay offers a rapid and sensitive option. However, for complex biological samples or when the highest degree of specificity is required, the LC-MS method following DNPH derivatization is the recommended approach. Researchers should be aware of the potential for cross-reactivity in enzymatic assays and validate their chosen method accordingly to ensure the generation of accurate and reliable data.
Unraveling a Novel Metabolic Route: A Comparative Guide to Sulfoacetaldehyde Metabolism
For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount for identifying novel therapeutic targets and engineering biological systems. This guide provides a comprehensive comparison of a newly validated metabolic pathway involving sulfoacetaldehyde, contrasting it with established routes of taurine (B1682933) and sulfoacetate degradation. We present key experimental data, detailed methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of this emerging area of metabolic research.
Introduction to this compound Metabolism
This compound is a key intermediate in the microbial degradation of abundant organosulfonates, such as taurine and sulfoacetate. Its metabolic fate is crucial for the cycling of carbon and sulfur in various ecosystems, including the human gut. Recent research has elucidated novel enzymatic pathways involved in its transformation, offering new perspectives on microbial metabolism and potential targets for intervention in diseases linked to microbial dysbiosis.
This guide focuses on the validation of a pathway centered around the enzymatic reduction of this compound to isethionate, catalyzed by a class of enzymes known as this compound reductases. We will compare the performance of different this compound reductases and contextualize their role within the broader metabolic networks of taurine and sulfoacetate degradation.
Comparative Analysis of this compound Reductases
Several this compound reductases have been identified and characterized from various bacteria, each belonging to different enzyme superfamilies and exhibiting distinct kinetic properties. The table below summarizes the key quantitative data for three prominent this compound reductases: IsfD, SarD, and TauF.
| Enzyme | Source Organism | Enzyme Family | Optimal pH | K_m (this compound) (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Cofactor Preference |
| IsfD | Klebsiella oxytoca | Short-chain dehydrogenase/reductase (SDR) | ~7.5 | 0.13 ± 0.02 | 140 ± 5 | 1.1 x 10⁶ | NADPH |
| SarD | Bilophila wadsworthia | Metal-dependent alcohol dehydrogenase (M-ADH) | ~7.9 | 0.4 ± 0.1 | 150 ± 10 | 3.8 x 10⁵ | NADH |
| BkTauF | Bifidobacterium kashiwanohense | Metal-dependent alcohol dehydrogenase (M-ADH) | 7.5 | 0.50 ± 0.04 | 22.83 ± 0.68 | 4.61 x 10⁴ | NADH > NADPH[1] |
Metabolic Pathway Diagrams
To visualize the metabolic context of this compound, the following diagrams illustrate the key pathways for taurine and sulfoacetate degradation.
Experimental Protocols
The validation of these metabolic pathways relies on robust experimental methodologies. Below are detailed protocols for key enzyme assays.
This compound Reductase Activity Assay
Principle: The activity of this compound reductase is determined by monitoring the oxidation of NAD(P)H to NAD(P)⁺, which results in a decrease in absorbance at 340 nm.
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM this compound solution
-
10 mM NADH or NADPH solution
-
Purified this compound reductase enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer, 0.2 mM NADH or NADPH, and the purified enzyme.
-
Initiate the reaction by adding this compound to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
The rate of the reaction is calculated using the Beer-Lambert law, with the molar extinction coefficient of NAD(P)H at 340 nm being 6220 M⁻¹cm⁻¹.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
Taurine-Pyruvate Aminotransferase (Tpa) Assay
Principle: The activity of Tpa is determined by measuring the formation of L-alanine from taurine and pyruvate. The L-alanine produced can be quantified using HPLC or coupled enzyme assays.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.5)
-
200 mM Taurine solution
-
100 mM Pyruvate solution
-
1 mM Pyridoxal 5'-phosphate (PLP)
-
Purified Tpa enzyme
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 100 mM taurine, 10 mM pyruvate, and 0.1 mM PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified Tpa enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for L-alanine concentration using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).
Conclusion
The validation of this novel metabolic pathway involving this compound provides a deeper understanding of microbial sulfur metabolism. The comparative analysis of different this compound reductases highlights the diversity of enzymatic solutions that have evolved to carry out this key metabolic step. The provided experimental protocols serve as a practical guide for researchers aiming to investigate this pathway further. Future research in this area may uncover additional enzymatic players and regulatory mechanisms, potentially leading to the development of novel strategies for modulating microbial metabolism in various contexts, from bioremediation to human health.
References
A Comparative Guide to Sulfoacetaldehyde Metabolism in Aerobic and Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Sulfoacetaldehyde, a key intermediate in the metabolism of organosulfonates like taurine (B1682933) and isethionate, is processed differently by aerobic and anaerobic bacteria. Understanding these metabolic distinctions is crucial for fields ranging from microbial ecology and biogeochemical cycling to human health, where gut microbiome activity is implicated in various conditions. This guide provides an objective comparison of this compound metabolism under aerobic and anaerobic conditions, supported by experimental data, detailed protocols, and pathway visualizations.
Core Metabolic Pathways: A Fundamental Dichotomy
The central difference in this compound metabolism between aerobic and anaerobic bacteria lies in the primary enzymatic reaction it undergoes. In aerobic bacteria, this compound is typically oxidized, whereas in anaerobic bacteria, it is often reduced.
-
Aerobic Metabolism: In aerobic bacteria such as Cupriavidus necator H16, this compound is oxidized to sulfoacetyl-CoA by an NADP+-dependent this compound dehydrogenase (acylating) (SauS). This sulfoacetyl-CoA can then be further metabolized to generate energy and biomass. This pathway represents a catabolic strategy to utilize this compound as a carbon and energy source.
-
Anaerobic Metabolism: In many anaerobic bacteria, particularly those found in the human gut like Bifidobacterium kashiwanohense, this compound is reduced to isethionate by an NADH-dependent this compound reductase. This reaction often serves as a detoxification mechanism, converting a reactive aldehyde into a more stable alcohol. In some anaerobic bacteria, this pathway is part of a dissimilatory process where isethionate can be further metabolized. For instance, in the sulfite-reducing bacterium Bilophila wadsworthia, isethionate is an intermediate in a pathway that ultimately releases sulfite, which acts as a terminal electron acceptor in anaerobic respiration, producing hydrogen sulfide (B99878) (H₂S).
Comparative Enzyme Kinetics
The key enzymes governing the fate of this compound in aerobic and anaerobic bacteria exhibit distinct kinetic properties. Below is a comparison of the this compound dehydrogenase from the aerobic bacterium Cupriavidus necator H16 and the this compound reductase from the anaerobic bacterium Bifidobacterium kashiwanohense.
| Parameter | Aerobic: this compound Dehydrogenase (SauS) from Cupriavidus necator H16 | Anaerobic: this compound Reductase (BkTauF) from Bifidobacterium kashiwanohense |
| Enzyme Commission (EC) Number | EC 1.2.1.81 | Not yet assigned |
| Reaction | This compound + CoA + NADP+ → Sulfoacetyl-CoA + NADPH + H+ | This compound + NADH + H+ → Isethionate + NAD+ |
| Substrate | This compound, CoA, NADP+ | This compound, NADH |
| Product | Sulfoacetyl-CoA, NADPH | Isethionate, NAD+ |
| Kinetic Parameters | Km (this compound): 330 µMKm (CoA): 102 µMKm (NADP+): 64 µMVmax/kcat: Described as "highly active"[1] | kcat (this compound): 22.83 s⁻¹Km (this compound): 0.50 mMkcat/Km: 4.61 x 10⁴ M⁻¹s⁻¹ |
Regulatory Mechanisms: Responding to Oxygen and Substrate Availability
The genetic organization and regulation of this compound metabolism reflect the different physiological roles of these pathways in aerobic and anaerobic bacteria.
In the aerobic bacterium Cupriavidus necator H16, the genes for sulfoacetate and this compound metabolism are organized in the sau (sulfoacetate utilization) operon. This operon includes sauS (this compound dehydrogenase), sauT (sulfoacetate-CoA ligase), and sauU (a putative transporter). The expression of this operon is inducible and is likely controlled by the divergently transcribed sauR gene, which is predicted to be a transcriptional regulator. The presence of sulfoacetate likely serves as the inducing signal for this pathway.
In anaerobic bacteria, the genes for this compound metabolism are often found within gene clusters dedicated to the utilization of taurine. For instance, in the anaerobic gut bacterium Bilophila wadsworthia, a gene cluster includes the taurine pyruvate (B1213749) dehydrogenase (tpa), alanine (B10760859) dehydrogenase (ald), and this compound reductase (sarD). The expression of this gene cluster is elevated when the bacterium is grown on taurine. In Rhodobacter capsulatus, the GntR-like transcriptional regulator TauR activates the expression of taurine utilization genes, including those involved in the conversion of taurine to this compound, in the presence of taurine. This indicates a regulatory system that responds to the availability of the parent substrate from which this compound is derived.
Experimental Protocols
Assay for this compound Dehydrogenase (Acylating) (SauS) Activity (Aerobic)
This protocol is adapted from the study of SauS in Cupriavidus necator H16.[2] The assay measures the this compound-dependent reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.
Materials:
-
Tris/HCl buffer (50 mM, pH 9.0, containing 5 mM MgCl₂)
-
NADP+ solution (10 mM)
-
This compound solution (30 mM)
-
Coenzyme A (CoA) solution (5 mM)
-
Purified SauS enzyme or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 365 nm
Procedure:
-
Prepare a reaction mixture in a final volume of 1 mL containing:
-
50 µmol of Tris/HCl buffer (pH 9.0 with 5 mM MgCl₂)
-
1 µmol of NADP+
-
3 µmol of this compound
-
0.5 µmol of CoA
-
1–100 µg of protein (from purified enzyme or cell-free extract)
-
-
Initiate the reaction by adding the enzyme or cell-free extract.
-
Immediately monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.
-
The reaction should be linear for at least 1 minute.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH at 365 nm.
Assay for this compound Reductase Activity (Anaerobic)
This protocol is for the characterization of this compound reductase from anaerobic bacteria, such as Bifidobacterium kashiwanohense. The assay measures the this compound-dependent oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris/HCl buffer (50 mM, pH 7.5)
-
NADH solution (10 mM)
-
This compound solution (50 mM, prepared as a bisulfite adduct)
-
Purified this compound reductase enzyme or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
To determine the Michaelis-Menten parameters for this compound, prepare reaction mixtures in a final volume of 200 µL in a 96-well plate. Each reaction should contain:
-
50 mM Tris/HCl buffer, pH 7.5
-
A varying concentration of this compound (e.g., 0–2.3 mM)
-
A saturating concentration of NADH (e.g., 0.5 mM)
-
-
To determine the Michaelis-Menten parameters for NADH, prepare similar reaction mixtures with a varying concentration of NADH (e.g., 0–0.8 mM) and a saturating concentration of this compound (e.g., 5 mM).
-
Initiate the reactions by adding a fixed amount of the purified enzyme (e.g., 0.5 µg) to each well.
-
Immediately monitor the decrease in absorbance at 340 nm using a plate reader, taking readings at 15-second intervals for 2–3 minutes at room temperature.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot, using the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Fit the rate data to the Michaelis-Menten equation to determine the kinetic parameters (kcat and Km).
Visualizing the Metabolic and Regulatory Divergence
The following diagrams, generated using the DOT language for Graphviz, illustrate the key differences in this compound metabolism between aerobic and anaerobic bacteria.
Caption: Aerobic metabolism of sulfoacetate to this compound and sulfoacetyl-CoA in C. necator H16.
Caption: Anaerobic metabolism of taurine to this compound and its subsequent reduction or dissimilation.
Caption: Comparison of the transcriptional regulation logic for this compound-related metabolism.
Conclusion
The metabolism of this compound is a clear example of microbial metabolic diversity, shaped by the presence or absence of oxygen. Aerobic bacteria have evolved pathways to catabolize this compound for growth, centered around the oxidative activity of this compound dehydrogenase. In contrast, anaerobic bacteria primarily utilize reductive pathways, with this compound reductase playing a key role in detoxification and, in some cases, dissimilatory sulfur metabolism. The distinct enzyme kinetics and regulatory strategies underscore the specialized adaptations of these bacteria to their respective environments. For researchers in drug development, these pathways, particularly in anaerobic gut microbes, may present novel targets for modulating the production of metabolically important compounds like H₂S. Further investigation into the specific transcriptional regulators and the full range of bacteria capable of these metabolic transformations will continue to illuminate their roles in environmental and human health.
References
A Comparative Guide to Derivatization Agents for Sulfoacetaldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfoacetaldehyde, a key metabolite in taurine (B1682933) catabolism, is crucial for understanding various physiological and pathological processes. Due to its reactive and polar nature, direct analysis of this compound is challenging, necessitating derivatization to enhance its detectability and chromatographic performance. This guide provides a comprehensive comparison of three common derivatization agents—2,4-Dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and D-Cysteine—for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is critical and depends on the analytical platform available (GC-MS or LC-MS), the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of DNPH, PFBHA, and D-Cysteine for aldehyde analysis.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | D-Cysteine |
| Analytical Platform | LC-UV, LC-MS | GC-MS | LC-MS/MS |
| Reaction Principle | Forms a stable hydrazone | Forms a stable oxime | Forms a thiazolidine-4-carboxylic acid derivative |
| Typical Reaction Conditions | Acidic (pH ~3-5), 40°C for 1 hour[1] | Mildly acidic (pH 4-6), 60°C for 60 minutes[2] | Neutral (pH 7.0), 50°C for 10 minutes[3][4] |
| Derivative Properties | Good chromophore for UV detection, suitable for LC-MS[5][6] | Volatile and thermally stable, ideal for GC-MS[7][8] | Readily ionized for sensitive MS/MS detection[4] |
| Isomer Formation | Can form syn- and anti-isomers with asymmetric aldehydes | Can form syn- and anti-isomers with asymmetric aldehydes[7] | Forms a single diastereomer with chiral aldehydes |
| Reported Aldehyde LODs | 7-28 nM (for various aliphatic aldehydes by HPLC-UV)[9] | 0.005-0.006 nM (for hexanal (B45976) and heptanal (B48729) by GC-MS)[10] | 0.2-1.9 µg/L (for various aliphatic aldehydes by LC-MS/MS)[3][4] |
| Advantages | Well-established method, versatile for LC-based analyses[10] | High sensitivity for GC-MS, thermally stable derivatives[8] | Rapid and mild reaction conditions, high specificity[3][4] |
| Disadvantages | Longer reaction times, potential for derivative instability, isomer formation[1] | Requires GC-MS instrumentation, potential for isomer formation | Requires LC-MS/MS for optimal detection |
Experimental Protocols
Detailed methodologies for the derivatization of this compound (or similar short-chain aldehydes) using DNPH, PFBHA, and D-Cysteine are provided below.
DNPH Derivatization for LC-MS Analysis
This protocol is adapted from methods used for the analysis of this compound and other polar carbonyl compounds.[5][11]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard or sample
-
Vortex mixer
-
Heating block or water bath
-
LC-MS system
Procedure:
-
To 100 µL of aqueous sample or standard, add 100 µL of the DNPH derivatizing reagent.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40°C for 60 minutes in a sealed vial.[1]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection into the LC-MS system.
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 3.0 x 150 mm, 1.9 µm)[12]
-
Mobile Phase A: 0.1% Formic acid in Water[11]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[11]
-
Gradient: A linear gradient from 15% to 75% Mobile Phase B over 15 minutes is a good starting point.[11]
-
Flow Rate: 0.5 mL/min[12]
-
Injection Volume: 0.5 µL[12]
-
Detection: Negative ion electrospray ionization (ESI) is often used for DNPH derivatives.[6] Monitor for the deprotonated molecule [M-H]⁻ of the this compound-DNPH derivative.
-
PFBHA Derivatization for GC-MS Analysis
This protocol is based on established methods for the analysis of short-chain aldehydes.[7][10]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[7]
-
Hexane (B92381) or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
This compound standard or sample
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
To 500 µL of aqueous sample or standard in a vial, add 100 µL of the PFBHA solution.[7]
-
Seal the vial and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.[7]
-
Allow the layers to separate. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Conditions:
-
Injector: Splitless mode at 250°C[13]
-
Column: A non-polar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Oven Program: Start at 40°C, hold for 4 minutes, then ramp at 20°C/min to 80°C, hold for 4 minutes, then ramp at 2.5°C/min to 170°C, and finally ramp at 20°C/min to 250°C and hold for 1 minute.[13]
-
MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for the pentafluorobenzyl group. Monitor for characteristic ions of the this compound-PFBHA oxime.
-
D-Cysteine Derivatization for LC-MS/MS Analysis
This protocol is adapted from a method developed for the analysis of various aliphatic aldehydes.[3][4]
Materials:
-
D-Cysteine solution (e.g., 1 mg/mL in water)
-
Phosphate (B84403) buffer (pH 7.0)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound standard or sample
-
Vortex mixer
-
Heating block or water bath
-
LC-MS/MS system
Procedure:
-
In a vial, mix 50 µL of the sample or standard with 50 µL of phosphate buffer (pH 7.0).
-
Add 50 µL of the D-Cysteine solution.
-
Vortex the mixture and incubate at 50°C for 10 minutes.[3][4]
-
After incubation, the reaction mixture can be directly injected into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the derivative from the sample matrix.
-
Detection: Positive ion electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). Monitor for the specific precursor-to-product ion transition of the this compound-D-Cysteine derivative.
-
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of taurine to this compound, a key step in taurine catabolism.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Sulfoacetaldehyde
Immediate Safety and Handling Precautions
Given the lack of specific hazard information for sulfoacetaldehyde, a conservative approach assuming high hazard is mandatory. Researchers, scientists, and drug development professionals must adhere to the following immediate safety protocols when handling this compound for disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a chemical-resistant laboratory coat, safety goggles, a face shield, and double-glove with chemically resistant gloves (e.g., nitrile).
-
Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Spill Kit: Ensure a fully stocked chemical spill kit is readily accessible.
Step-by-Step Disposal Protocol for this compound (as an Uncharacterized Chemical)
The disposal of a chemical with unknown properties must be handled systematically to ensure the safety of all laboratory personnel and compliance with regulatory standards.
-
Cease Further Use: Stop any ongoing experiments involving this compound until clear disposal guidelines are established with your EHS office.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste in a compatible, leak-proof container with a secure screw-on cap. The container should be in good condition with no signs of rust or leaks.[2]
-
If the original container is compromised, transfer the waste to a new, appropriate container.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office about the uncharacterized this compound waste.[2][4]
-
Provide them with all available information about the substance. The EHS office will provide specific instructions for the analysis (if required) and subsequent disposal. The cost of analysis for unknown chemicals can be significant.[5]
-
-
Waste Pickup:
Summary of Disposal Plan and Safety Metrics
The following table summarizes the critical operational parameters and logistical information for the disposal of this compound as an uncharacterized chemical.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Hazards Unknown) | In the absence of a specific SDS, assume the highest level of hazard. |
| PPE Requirement | Lab coat, safety goggles, face shield, double gloves (chemically resistant) | To protect against potential skin, eye, and respiratory exposure to an uncharacterized substance.[1] |
| Handling Area | Certified Chemical Fume Hood | To prevent inhalation of potentially harmful vapors. |
| Waste Segregation | Store separately from all other chemical waste | To prevent dangerous reactions with other chemicals.[2] |
| Container Type | Compatible, leak-proof container with a secure lid | To prevent spills and leaks during storage and transport.[2] |
| Labeling Protocol | "Hazardous Waste," "this compound," "Hazards Unknown," PI name, lab, date | To ensure clear identification and safe handling by EHS personnel.[2][5] |
| Primary Action | Contact Institutional EHS Office | EHS will provide the definitive and compliant disposal procedure for your location.[2][4] |
Experimental Workflow for Disposal of Uncharacterized Chemicals
The logical flow for handling and disposing of a chemical like this compound, for which a specific SDS is unavailable, is depicted below. This process prioritizes safety and regulatory compliance by involving the appropriate institutional safety personnel.
Figure 1. Logical workflow for the safe disposal of a chemical with unknown hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. acs.org [acs.org]
Essential Safety and Logistics for Handling Sulfoacetaldehyde
Disclaimer: Information regarding the specific safety protocols for Sulfoacetaldehyde is limited. The following guidance is based on the known hazards of the closely related compound, Acetaldehyde, and general best practices for laboratory safety. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this chemical.
This compound, while a key intermediate in biochemical pathways, requires careful handling in a laboratory setting due to the potential hazards associated with its aldehyde functional group. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification
Based on data for Acetaldehyde, this compound should be treated as a hazardous substance. Acetaldehyde is a highly flammable liquid and vapor that can cause serious eye irritation and respiratory irritation.[1][2][3] It is also a suspected carcinogen and may cause genetic defects.[1][2]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Preparing Solutions | Safety goggles with side shields and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Flame-resistant lab coat | Work in a certified chemical fume hood |
| Conducting Reactions | Safety goggles with side shields and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Flame-resistant lab coat | Work in a certified chemical fume hood |
| Transferring/Pouring | Safety goggles with side shields and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron over a flame-resistant lab coat | Work in a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton® recommended) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound is crucial for minimizing risks. The following procedural guidance outlines the steps to be taken before, during, and after handling the chemical.
1. Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[4][5]
-
Inspect PPE: Check all PPE for signs of wear and tear, ensuring gloves have no perforations and safety glasses are not cracked.[6]
-
Prepare Work Area: Ensure the work area is clean, uncluttered, and free of ignition sources.[1]
2. Safe Handling Protocol:
-
Work in a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and equipment when transferring the substance.[1][4]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[1][4]
-
Avoid Incompatible Materials: Keep this compound away from oxidizing agents, acids, bases, and other incompatible materials.
-
Keep Containers Closed: Ensure containers are tightly sealed when not in use to prevent the escape of vapors.[1][4]
3. Post-Handling Procedures:
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Properly Store Chemical: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Recommended storage is in a refrigerator or flammables cabinet.[5]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.
-
Wash Hands Thoroughly: Wash hands with soap and water immediately after handling the chemical and removing PPE.[7]
Decontamination and Disposal Plan
Decontamination:
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (such as ethanol, if compatible with the equipment) followed by washing with soap and water.
-
Surfaces: For surface decontamination, use a 10% bleach solution, allowing for a sufficient contact time before wiping clean.[8]
Spill Response:
-
Small Spills (inside a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a 10% bleach solution.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal:
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled hazardous waste container.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. airgas.com [airgas.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. wcu.edu [wcu.edu]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
